Ethyl [(2,2-difluoroethyl)carbamoyl]formate
Description
Properties
IUPAC Name |
ethyl 2-(2,2-difluoroethylamino)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2NO3/c1-2-12-6(11)5(10)9-3-4(7)8/h4H,2-3H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRWMNNHVQOTJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NCC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl [(2,2-difluoroethyl)carbamoyl]formate (CAS 1380394-36-4): A Predictive Analysis
Disclaimer: Publicly available experimental data for Ethyl [(2,2-difluoroethyl)carbamoyl]formate is scarce. This guide has been constructed by a Senior Application Scientist to provide a comprehensive overview based on established principles of organic chemistry, data from structurally analogous compounds, and predictive modeling concepts. All properties and protocols should be considered hypothetical until validated by empirical studies.
Introduction
Ethyl [(2,2-difluoroethyl)carbamoyl]formate is a fluorinated organic compound featuring an ethyl ester, an amide (carbamoyl), and a difluoroethyl moiety. The presence of these functional groups suggests its potential as a versatile building block in medicinal chemistry and materials science. The incorporation of fluorine can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide offers a predictive exploration of its properties, a plausible synthetic route, expected spectral characteristics, and potential applications to support further research and development.
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale & Comments |
| Molecular Formula | C₆H₉F₂NO₃ | Based on the compound name and structure. |
| Molecular Weight | 181.14 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Many similar small organic esters and amides are liquids or low-melting solids at room temperature.[5] |
| Boiling Point | ~220-250 °C | Estimated based on the molecular weight and the presence of polar functional groups capable of dipole-dipole interactions. Fluorination can influence volatility.[4] |
| Melting Point | Not readily predictable | Dependent on crystal packing, which is difficult to predict without experimental data. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone). Limited solubility in water. | The ester and amide groups provide polarity, but the overall hydrocarbon and fluorinated character suggest better solubility in organic media. |
| logP (Octanol-Water Partition Coefficient) | ~1.0 - 2.0 | The difluoroethyl group increases lipophilicity compared to a non-fluorinated analog. This is a crucial parameter in drug design.[6] |
These properties are estimated and should be confirmed experimentally.
Proposed Synthesis and Experimental Protocol
A plausible and efficient method for the synthesis of Ethyl [(2,2-difluoroethyl)carbamoyl]formate is the acylation of 2,2-difluoroethylamine with ethyl oxalyl chloride. This reaction is a standard method for forming amides from amines and acyl chlorides.[7][8]
Proposed Synthetic Scheme
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Ethyl N-(2,2-difluoroethyl)oxamate structure and molecular weight
An In-Depth Technical Guide to Ethyl N-(2,2-difluoroethyl)oxamate: Structure, Properties, and Synthetic Insights
Introduction
Chemical Structure and Properties
The chemical structure of Ethyl N-(2,2-difluoroethyl)oxamate combines the ethyl oxamate backbone with a 2,2-difluoroethyl group attached to the nitrogen atom.
2D Structure:
Molecular Formula: C6H9F2NO3
Molecular Weight: 181.14 g/mol
The molecular weight is calculated based on the atomic weights of its constituent elements: Carbon (6 x 12.011), Hydrogen (9 x 1.008), Fluorine (2 x 18.998), Nitrogen (1 x 14.007), and Oxygen (3 x 15.999).
Physicochemical Properties (Predicted)
A summary of the key physicochemical properties for the parent compound, ethyl oxamate, is provided below. The properties of Ethyl N-(2,2-difluoroethyl)oxamate would require experimental determination or computational modeling.
| Property | Value (for Ethyl Oxamate) | Reference |
| Molecular Formula | C4H7NO3 | [4][5][6][7] |
| Molecular Weight | 117.10 g/mol | [4][5][6][7] |
| Melting Point | 112-115 °C | [7] |
| Boiling Point | ~219 °C (rough estimate) | [7] |
| IUPAC Name | ethyl 2-amino-2-oxoacetate | [4] |
The introduction of the difluoroethyl group is expected to increase the lipophilicity and metabolic stability of the molecule compared to ethyl oxamate.
Synthesis and Methodology
A plausible and direct synthetic route to Ethyl N-(2,2-difluoroethyl)oxamate involves the N-alkylation of ethyl oxamate with a suitable 2,2-difluoroethylating agent. This reaction is a common method for the formation of N-substituted amides.
Proposed Synthetic Workflow:
Caption: Proposed synthesis of Ethyl N-(2,2-difluoroethyl)oxamate.
Experimental Protocol: N-alkylation of Ethyl Oxamate
-
Preparation: To a solution of ethyl oxamate (1 equivalent) in a dry aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base like sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C.
-
Deprotonation: Allow the reaction mixture to stir at 0 °C for 30 minutes to facilitate the deprotonation of the amide nitrogen.
-
Alkylation: Add a solution of a 2,2-difluoroethyl halide, such as 2,2-difluoroethyl iodide or 2,2-difluoroethyl bromide (1.2 equivalents), dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired Ethyl N-(2,2-difluoroethyl)oxamate.
Potential Applications and Research Directions
The primary therapeutic potential of Ethyl N-(2,2-difluoroethyl)oxamate likely stems from its role as an inhibitor of lactate dehydrogenase (LDH). LDH is a key enzyme in anaerobic glycolysis, a metabolic pathway often upregulated in cancer cells (the Warburg effect).[1] By inhibiting LDH, oxamates can disrupt cancer cell metabolism, leading to reduced proliferation and potentially increased sensitivity to other therapies.[1]
Mechanism of Action: LDH Inhibition
Caption: Inhibition of Lactate Dehydrogenase (LDH) by an oxamate derivative.
The incorporation of the 2,2-difluoroethyl group could offer several advantages in drug development:
-
Improved Metabolic Stability: The carbon-fluorine bond is stronger than the carbon-hydrogen bond, making the difluoroethyl moiety less susceptible to metabolic degradation, which could lead to a longer in vivo half-life.
-
Enhanced Binding Affinity: The electronegativity of the fluorine atoms can alter the electronic properties of the amide, potentially leading to stronger interactions with the target enzyme's active site.
-
Increased Lipophilicity: The fluorine atoms can increase the lipophilicity of the molecule, which may improve its ability to cross cell membranes and reach its intracellular target.
Further research into Ethyl N-(2,2-difluoroethyl)oxamate would involve its synthesis and purification, followed by in vitro assays to determine its inhibitory activity against LDH. Subsequent studies could explore its effects on cancer cell lines and its potential as a therapeutic agent, both alone and in combination with other anticancer drugs.
Conclusion
Ethyl N-(2,2-difluoroethyl)oxamate represents a promising, albeit currently uncharacterized, molecule at the intersection of metabolic inhibition and fluorine chemistry. Based on the known biological activity of oxamates and the established benefits of fluorination in drug design, this compound warrants further investigation as a potential therapeutic agent. The synthetic route proposed herein offers a viable starting point for its preparation and subsequent biological evaluation.
References
- Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
- Yuan, J.-W., Liu, Q., Liu, X., & Qu, L. (2025). Visible-Light-Driven Tandem Cyclization of o-Hydroxyaryl Enaminones: Access to 3-(α-Arylsulfonamido)trifluoroethyl Chromones. The Journal of Organic Chemistry.
- Arca, M., et al. (2022). Ammonium N-(pyridin-2-ylmethyl)oxamate (AmPicOxam)
- Gao, Y., et al. (2015). N,N-dialkyl perfluoroalkanesulfonamides: Synthesis, characterization and properties. Journal of Fluorine Chemistry, 178, 149-156.
- Liang, Y.-X., et al. (2024). Recent Advances in the Synthesis of N-fluoroalkyl Amides/Sulfonamides and Their Carbonyl/Sulfonyl Derivatives. Chemistry – An Asian Journal, 19(23).
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69238, Ethyl oxamate. Retrieved from [Link]
- Srinivas, K., et al. (2004). Synthesis and biological evaluation of N-substituted alpha-amino acids from 4-hydroxy coumarins. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 43(1), 203-206.
- Dodge, M. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Discovery Today.
-
ResearchGate. (n.d.). Scheme 1 Synthesis of N-substituted oxadiazole derivatives. Retrieved from [Link]
- Togni, A., et al. (2024). Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides. Journal of the American Chemical Society, 146(2), 1547-1555.
- Furman, B., & Czerwiński, P. (2021). Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds. Frontiers in Chemistry, 9, 668846.
- Aubé, J., et al. (2014). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters, 16(24), 6398–6401.
-
NIST. (n.d.). Ethyl oxamate. In NIST Chemistry WebBook. Retrieved from [Link]
- Studer, A., et al. (2020). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Organic Letters, 22(7), 2827–2831.
- Wang, Y., et al. (2016). N-Substituted carbamate synthesis using urea as carbonyl source over TiO2–Cr2O3/SiO2 catalyst. Green Chemistry, 18(11), 3341-3348.
-
Chemsrc. (2025). Ethyl oxamate | CAS#:617-36-7. Retrieved from [Link]
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NIST. (n.d.). Ethyl oxamate Mass Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Ethyl N,N-diethyloxamate. In NIST Chemistry WebBook. Retrieved from [Link]
- Meanwell, N. A. (2017). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 60(4), 1229–1275.
-
Wikipedia contributors. (2023, December 29). Oxamate. In Wikipedia, The Free Encyclopedia. Retrieved 01:53, February 23, 2026, from [Link]
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Strategic Fluorination of Oxamic Acid Esters: A Technical Guide to Next-Gen Scaffolds
Executive Summary
Fluorinated oxamic acid esters (N-substituted amino-oxo-acetic acid esters) represent a privileged scaffold in modern medicinal chemistry. They serve a dual purpose: as versatile synthetic building blocks for heterocycles (e.g., quinoxalines, oxazoles) and as bioisosteric pharmacophores mimicking carboxylic acids, phosphates, and diketo acids.
The strategic incorporation of fluorine—specifically on the N-aryl substituents or the ester moiety—dramatically alters the physicochemical profile of these scaffolds. It modulates the acidity (pKa) of the amide proton, enhances metabolic stability against amidases, and optimizes lipophilicity (LogP) for membrane permeability.[1]
This guide details the synthesis, properties, and application of these scaffolds, focusing on their utility in targeting viral endonucleases and bacterial phosphatases.
Chemical Space & The Fluorine Advantage
The core structure of interest is Ethyl/Methyl 2-((fluoroaryl)amino)-2-oxoacetate .
Bioisosterism and Electronic Modulation
The oxamic acid moiety (
-
Carboxylic Acids: Similar planar geometry but different pKa profile.[1]
-
Phosphates (pTyr): The dicarbonyl system acts as a bidentate ligand, mimicking the charge distribution of phosphate groups in phosphotyrosine (pTyr) recognition domains.
-
Diketo Acids: A core motif in HIV integrase and Influenza endonuclease inhibitors.
The Fluorine Effect:
Substituting the
-
pKa Lowering: The EWG nature increases the acidity of the amide N-H, enhancing its hydrogen-bond donor capability within active sites.
-
Metabolic Blockade: Fluorine at the para position of the N-aryl ring blocks Cytochrome P450-mediated hydroxylation, significantly extending half-life (
). -
Conformational Lock: Ortho-fluorination can restrict rotation around the N-Aryl bond via electrostatic repulsion with the carbonyl oxygen, pre-organizing the molecule for binding.
Synthetic Methodologies
We distinguish between "Classical Aminolysis" (high yield, standard amines) and "Advanced Cross-Coupling" (for sterically hindered or electron-poor systems).
Workflow Visualization
The following diagram outlines the decision tree for synthesizing these scaffolds.
Caption: Synthesis decision tree comparing classical aminolysis vs. copper-catalyzed Ullmann-Goldberg coupling.
Experimental Protocol: Synthesis of Ethyl 2-((4-fluorophenyl)amino)-2-oxoacetate
This protocol utilizes the Classical Aminolysis route, optimized for scalability and purity. This method is self-validating via TLC monitoring.
Materials
-
4-Fluoroaniline (1.0 equiv)
-
Ethyl chlorooxoacetate (1.1 equiv) [CAS: 4755-77-5]
-
Triethylamine (Et3N) (1.2 equiv)
-
Dichloromethane (DCM) (Anhydrous)
-
Validation Standard: TLC plates (Silica gel 60 F254).
Step-by-Step Methodology
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Dissolve 4-fluoroaniline (10 mmol) in anhydrous DCM (50 mL). Cool the solution to 0°C using an ice-water bath.
-
Base Addition: Add Et3N (12 mmol) dropwise. Causality: The base neutralizes the HCl byproduct; adding it cold prevents exotherms that could degrade the labile chloro-reagent.
-
Acylation: Add ethyl chlorooxoacetate (11 mmol) dropwise over 15 minutes.
-
Observation: A white precipitate (Et3N·HCl) will form immediately.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.
-
TLC Validation: Check reaction progress using 20% EtOAc in Hexanes.
-
Starting Material (Aniline): Rf ~ 0.4 (UV active, stains purple with ninhydrin).
-
Product: Rf ~ 0.7 (UV active, non-staining with ninhydrin).
-
Criterion: Reaction is complete when the aniline spot disappears.
-
-
Work-up: Quench with saturated NaHCO3 (50 mL). Extract with DCM (2 x 30 mL). Wash combined organics with 1M HCl (to remove unreacted amine) and Brine. Dry over Na2SO4.[2]
-
Purification: Concentrate in vacuo. Recrystallize from Hexanes/EtOAc if necessary, though crude purity is often >95%.
Expected Analytical Data
-
1H NMR (400 MHz, DMSO-d6):
10.8 (s, 1H, NH ), 7.75 (m, 2H, Ar-H), 7.20 (m, 2H, Ar-H), 4.30 (q, 2H, O-CH 2), 1.32 (t, 3H, CH2-CH 3). -
Key Diagnostic: The downfield shift of the NH proton (>10 ppm) confirms the formation of the oxamate; the quartet at 4.30 ppm confirms the ethyl ester retention.
Case Studies in Drug Discovery
Case A: M. tuberculosis PTPB Inhibitors
Mycobacterium tuberculosis secretes a protein tyrosine phosphatase (mPTPB) into host macrophages to suppress immune response.
-
The Challenge: Developing inhibitors that mimic the phosphotyrosine (pTyr) substrate without the poor bioavailability of phosphate groups.
-
Mechanism: The oxamic acid headgroup binds to the PTPB active site (Arg56, Asp120) via bidentate hydrogen bonding, mimicking the phosphate oxygens.
-
Fluorine Role: A study (See Ref 1) demonstrated that Compound 4t (an N-aryl oxamic acid) achieved a
of 2.7 nM . The aryl group fits into a hydrophobic pocket; fluorination optimizes this fit and prevents metabolic oxidation.
Case B: Influenza PA Endonuclease Inhibitors
The PA subunit of the influenza polymerase cleaves host mRNA caps.[5] This active site contains two metal ions (
-
Pharmacophore: The oxamic acid moiety acts as a metal chelator.[6]
-
Comparison: Similar to Baloxavir marboxil (which uses a cyclic hydroxy-pyridone), linear oxamates provide a simplified scaffold for fragment-based drug design.
-
Data: 4-substituted 2,4-dioxobutanoic acids (oxamate analogs) show micromolar
values against Influenza A and B (Ref 2).
Pharmacophore Visualization
The following diagram illustrates the binding mode of an N-(4-fluorophenyl) oxamic acid in a metalloenzyme active site.
Caption: Pharmacophore model showing metal chelation by the dicarbonyl system and the metabolic shielding role of Fluorine.
Comparison of Oxamate Derivatives
| Property | Ethyl Ester (Prodrug) | Free Acid (Active) | N-(4-F-Phenyl) Analog | N-Alkyl Analog |
| LogP (Lipophilicity) | High (2.5 - 3.5) | Low (< 1.0) | Optimized (2.0 - 3.0) | Variable |
| Cell Permeability | Excellent | Poor | Good | Moderate |
| Metabolic Stability | Hydrolyzed by Esterases | High | High (Blocked P450) | Low (N-dealkylation) |
| Primary Utility | Synthetic Intermediate / Prodrug | Enzyme Inhibitor | Lead Compound | Fragment |
| Binding Mode | Hydrophobic Interactions | Ionic / Chelation | Mixed | Weak |
References
-
Chen, L., et al. (2021). Highly Potent and Selective N-Aryl Oxamic Acid-Based Inhibitors for Mycobacterium tuberculosis Protein Tyrosine Phosphatase B. Journal of Medicinal Chemistry.[7]
-
Kowalinski, E., et al. (2012). Structural Analysis of Influenza A Virus PA Endonuclease Inhibition by 4-Substituted 2,4-Dioxobutanoic Acid Derivatives. PLOS Pathogens.
-
Badufle, M., Robert, F., & Landais, Y. (2024). Copper-Mediated Synthesis of N-Aryl-Oxamic Acids.[4] Organic Letters.[8]
-
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem.
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Technical Guide: Metabolic Stability Benefits of N-Difluoroethyl Amides
[1][2]
Executive Summary
In the optimization of small molecule therapeutics, the amide bond often represents a metabolic "soft spot," susceptible to rapid N-dealkylation by cytochrome P450 (CYP450) enzymes. The ** N-difluoroethyl moiety** has emerged as a high-value bioisostere for standard N-ethyl or N-propyl groups.[1][2] By introducing geminal fluorine atoms at the
The Metabolic Challenge: N-Dealkylation
To understand the solution, we must first define the problem. N-alkyl amides (e.g., N-ethyl amides) are prone to oxidative degradation via the following CYP450-mediated pathway:
-
-Hydroxylation: CYP enzymes abstract a hydrogen atom from the carbon
to the nitrogen. -
Hemiaminal Formation: The resulting radical recombines with an hydroxyl radical to form an unstable hemiaminal.[1][2]
-
Collapse: The hemiaminal spontaneously collapses, cleaving the C-N bond and releasing the dealkylated amide and an aldehyde (e.g., acetaldehyde).
Mechanism of Action: The N-Difluoroethyl Solution
Replacing an N-ethyl group with an N-(2,2-difluoroethyl) group introduces two critical stabilizing factors:
-
Electronic Deactivation: The highly electronegative fluorine atoms (
) exert a strong inductive effect ($ -I $) through the -framework.[1][2] This pulls electron density away from the adjacent -carbon and nitrogen lone pair.[1]-
Result: The C-H bonds on the
-methylene group become stronger (higher Bond Dissociation Energy), making hydrogen abstraction by the CYP450 iron-oxo species kinetically unfavorable.
-
-
Lipophilicity Modulation: Unlike a trifluoroethyl group (which is significantly more lipophilic and bulky), the difluoroethyl group offers a "Goldilocks" zone. It reduces basicity and metabolic liability without the drastic increase in
often seen with perfluorination. -
Conformational Control: The gauche effect associated with the C-F bonds can lock the amide side chain into a specific conformation, potentially reducing the entropic penalty of binding to the target protein.
Comparative Data: N-Ethyl vs. N-Difluoroethyl
The following table summarizes the physicochemical and metabolic shifts observed when transitioning from a standard N-ethyl amide to its fluorinated analogs.
| Property | N-Ethyl Amide ( | N-Difluoroethyl Amide ( | N-Trifluoroethyl Amide ( |
| Metabolic Stability ( | Low (Rapid | High (Blocked | Very High (Fully blocked) |
| Electronic Effect | Electron Donating ( | Electron Withdrawing ( | Strong Electron Withdrawing ( |
| H-Bond Donor Acidity | Low (Weak donor) | Moderate (Enhanced donor) | High (Strong donor) |
| Lipophilicity ( | Reference (0.[1][2][3]0) | Slight Increase (~ +0.2 to +0.4) | Significant Increase (~ +0.8) |
| Steric Bulk ( | Small | Moderate | Large |
Key Insight: While N-trifluoroethyl is maximally stable, it often reduces potency due to steric clashes or excessive lipophilicity.[1][2] N-difluoroethyl retains a terminal proton (
), allowing it to act as a weak hydrogen bond donor (similar to a polarized methoxy group) while still blocking metabolism.[2]
Experimental Protocols
Protocol A: Synthesis of N-Difluoroethyl Amides
The most robust method for introducing this moiety is the direct coupling of a carboxylic acid with commercially available 2,2-difluoroethanamine .[1][2]
Reagents:
-
Carboxylic Acid Substrate (
)[1][2] -
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[1][2]
Step-by-Step Methodology:
-
Activation: Charge a reaction vial with the Carboxylic Acid (1.0 equiv) and HATU (1.2 equiv). Add anhydrous DMF (concentration ~0.1 M).
-
Base Addition: Add DIPEA (3.0 equiv) dropwise. Stir at room temperature for 5–10 minutes to form the activated ester.
-
Amine Coupling: Add 2,2-difluoroethanamine hydrochloride (1.2 equiv) in one portion.
-
Reaction: Seal the vial and stir at room temperature for 2–4 hours. Monitor by LC-MS for the disappearance of the acid and formation of the product (
peak). -
Workup: Dilute with EtOAc, wash with saturated
(2x), water (1x), and brine (1x). Dry over .[1][2] -
Purification: Concentrate in vacuo and purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).[2]
Protocol B: In Vitro Microsomal Stability Assay
To validate the metabolic benefit, compare the N-ethyl and N-difluoroethyl analogs using this self-validating protocol.
Materials:
-
Human Liver Microsomes (HLM) (20 mg/mL protein concentration)[2]
-
NADPH Regenerating System[1]
-
Test Compounds (10 mM DMSO stock)
Workflow:
-
Pre-Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Spike with test compound (final conc. 1
).[2] Pre-incubate at 37°C for 5 min. -
Initiation: Add NADPH regenerating system to initiate metabolism.[1][2]
-
Sampling: At time points
min, remove aliquots (50 ). -
Quenching: Immediately dispense into cold Acetonitrile (150
) containing an internal standard (e.g., Tolbutamide). -
Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope determines half-life: .[1][2]
Visualizations
Diagram 1: Metabolic Blockade Mechanism
This diagram illustrates how the N-difluoroethyl group prevents the critical "Oxygen Rebound" step in CYP450 catalysis compared to a standard alkyl group.
Caption: Comparative metabolic fate.[1][2] The electron-withdrawing fluorine atoms increase the Bond Dissociation Energy (BDE) of the adjacent C-H bonds, effectively blocking the CYP450 catalytic cycle.
Diagram 2: Strategic Decision Tree
A workflow for medicinal chemists to decide when to deploy this bioisostere.
Caption: Decision logic for implementing N-difluoroethyl bioisosteres in Lead Optimization.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[2][5] Link[2]
-
Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.[2][5] Link[2]
-
Zafrani, Y., et al. (2017). Difluoromethyl Group as a Hydrogen Bond Donor: A Comparative Study.[2] Journal of Medicinal Chemistry.[2][5] Link[2]
-
Nomura Research Group. Discovery of Hydrolysis-Resistant Isoindoline N-Acyl Amino Acid Analogues.[1][2]Link[2]
-
ChemRxiv (2024). 2,2-Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy.Link[2]
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- 2. 2,2-Difluoroethanamine | C2H5F2N | CID 136274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-ethyl-2,2-difluoropropanamide | C5H9F2NO | CID 123991197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Harnessing Fluorine–Sulfur Contacts and Multipolar Interactions for the Design of p53 Mutant Y220C Rescue Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nedmdg.org [nedmdg.org]
Methodological & Application
Application Note: High-Yield Synthesis of Ethyl 2-((2,2-difluoroethyl)amino)-2-oxoacetate
This Application Note is structured as a high-level technical guide for drug development scientists. It synthesizes established organic chemistry principles with specific handling requirements for fluorinated building blocks and reactive acyl chlorides.
Abstract & Strategic Overview
The incorporation of difluoromethyl (
Unlike standard amide couplings, this reaction involves a highly electrophilic acyl chloride and a nucleophile with reduced basicity due to the
Chemical Reaction & Mechanism
Reaction Scheme
The reaction proceeds via the attack of the primary amine nitrogen on the acyl chloride carbonyl carbon.
Mechanistic Insight (DOT Visualization)
The following diagram illustrates the stepwise mechanism, highlighting the critical tetrahedral intermediate and the role of the base.
Figure 1: Mechanistic pathway for the formation of the target oxoacetate amide.[1][2][3]
Materials & Equipment
Reagents Table
| Reagent | CAS No. | MW ( g/mol ) | Equiv. | Role | Critical Specs |
| 2,2-Difluoroethylamine | 430-67-1 | 81.06 | 1.0 | Nucleophile | Purity ≥97%; Store cold |
| Ethyl chlorooxoacetate | 4755-77-5 | 136.53 | 1.1 | Electrophile | Corrosive/Lachrymator ; Clear liquid |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 1.2 - 2.2* | Base | Dry; Free of amine oxides |
| Dichloromethane (DCM) | 75-09-2 | - | Solvent | Solvent | Anhydrous (Water <50 ppm) |
*Note: Use 1.2 equiv if using free amine; use 2.2 equiv if starting with amine hydrochloride salt to neutralize the salt first.
Equipment
-
Reactor: Round-bottom flask (RBF) or Jacketed reactor with overhead stirring.
-
Temperature Control: Ice/Water bath (
). -
Addition: Pressure-equalizing addition funnel (for scale >10g) or syringe pump.
-
Atmosphere: Nitrogen (
) or Argon inert line.
Experimental Protocol
Preparation Phase[4][5]
-
Glassware Conditioning: Flame-dry or oven-dry all glassware. Assemble under
flow. -
Amine Solution: In the main reactor, dissolve 2,2-Difluoroethylamine (1.0 equiv) in anhydrous DCM (10 mL per gram of amine).
-
Base Addition: Add Triethylamine (1.2 equiv) to the amine solution.
-
Observation: If using the amine HCl salt, the solution may become cloudy initially as TEA
HCl forms.
-
-
Cooling: Cool the mixture to
using an ice bath. Allow 15 minutes for equilibration.
Reaction Phase (Critical Step)
-
Electrophile Preparation: Dilute Ethyl chlorooxoacetate (1.1 equiv) in a separate volume of anhydrous DCM (1:1 v/v dilution).
-
Why? Dilution prevents localized "hot spots" and over-reaction during addition.
-
-
Controlled Addition: Add the ethyl chlorooxoacetate solution dropwise to the cold amine mixture over 30–60 minutes .
-
Rate Control: Maintain internal temperature
. -
Visual Cue: White precipitate (TEA
HCl) will form immediately and thicken the slurry.
-
-
Completion: After addition, remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) . Stir for 2 hours.
Workup & Isolation
-
Quench: Add water (equal volume to solvent) to the reaction mixture to quench unreacted acyl chloride.
-
Phase Separation: Transfer to a separatory funnel. Collect the organic (lower) layer.[3]
-
Washes:
-
Wash 1: 0.5M HCl (aq) – Removes excess TEA and unreacted amine.
-
Wash 2: Saturated
(aq) – Neutralizes any residual acid. -
Wash 3: Brine (saturated NaCl).
-
-
Drying: Dry organic layer over anhydrous
or . Filter. -
Concentration: Evaporate solvent under reduced pressure (Rotavap) at
.
Purification[5]
-
Crude Profile: The product is typically obtained as a pale yellow oil or low-melting solid with >95% purity.
-
Optional Polish: If purity is <95%, purify via Flash Column Chromatography.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Hexanes:Ethyl Acetate (Gradient 90:10
70:30). -
TLC Visualization:
stain (Amides/Esters) or chamber.
-
Process Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis process.
Analytical Validation & Troubleshooting
Expected Analytical Data
-
H NMR (400 MHz,
):- ~7.0-7.5 ppm (Broad s, 1H, NH ).
-
~5.8-6.1 ppm (tt, 1H,
H , characteristic gem-difluoro coupling Hz). -
~4.3 ppm (q, 2H, OCH
CH ). -
~3.7-3.9 ppm (m, 2H, CH
NH). -
~1.3 ppm (t, 3H, OCH
CH ).
-
F NMR:
-
~-120 to -125 ppm (dt,
).
-
~-120 to -125 ppm (dt,
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Acyl Chloride | Ensure DCM is anhydrous; check |
| Impurity: Bis-amide | Excess Amine / Reverse Addition | Strictly follow "Acyl Chloride into Amine" order; keep temp low. |
| Dark Coloration | Exotherm / Decomposition | Slow down addition rate; ensure efficient stirring. |
| Residual Amine | Incomplete Wash | Ensure pH < 2 during the first aqueous wash (HCl). |
Safety & Handling (HSE)
-
Ethyl Chlorooxoacetate: Potent lachrymator and corrosive.[4] Reacts violently with water to release HCl gas. Must be handled in a functioning fume hood.
-
2,2-Difluoroethylamine: Toxic if inhaled or swallowed.
-
Waste Disposal: Aqueous washes contain TEA
HCl and should be treated as basic organic waste after neutralization.
References
-
Reaction Precedent (Acyl Chloride + Amine): Organic Syntheses, Coll. Vol. 10, p. 484 (2004); Vol. 79, p. 154 (2002).
-
Difluoroethylamine Properties: Journal of Medicinal Chemistry, 1989, 32(5), 957–961. (Synthesis and reactivity of fluorinated amines).
-
Ethyl Chlorooxoacetate Handling: PubChem Compound Summary for CID 65578 (Oxalyl Chloride derivatives).
-
General Amide Coupling Protocols: Common Organic Chemistry - Amide Formation.
Sources
General procedure for amidation of ethyl oxalyl chloride derivatives
Application Note: General Procedure for Amidation of Ethyl Oxalyl Chloride Derivatives
Abstract & Scope
This technical guide details the standard operating procedure (SOP) for the synthesis of ethyl oxamate derivatives (ethyl 2-amino-2-oxoacetates) via the chemoselective amidation of ethyl oxalyl chloride (ethyl chlorooxoacetate). This reaction is a cornerstone in medicinal chemistry for generating privileged pharmacophores found in kinase inhibitors, antibiotics (e.g., Cefazolin), and heterocyclic precursors.
Key Technical Challenge: Ethyl oxalyl chloride contains two electrophilic centers: the highly reactive acyl chloride and the moderately reactive ethyl ester. The protocol below is engineered to ensure exclusive regioselectivity at the acyl chloride position while preventing hydrolysis or over-reaction at the ester moiety.
Mechanistic Insight & Reaction Design
The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nucleophile attacks the acyl chloride carbon—the most electrophilic site due to the inductive withdrawal of both the chlorine and the adjacent carbonyl.
Critical Control Point: The reaction generates HCl as a byproduct.[1] If not neutralized, HCl will protonate the remaining amine, rendering it non-nucleophilic and stalling the reaction at 50% conversion. Therefore, a stoichiometric base (tertiary amine) is strictly required.
Reaction Scheme (DOT Visualization)
Figure 1: Mechanistic pathway of the chemoselective amidation. The reaction is driven by the high leaving group ability of chloride relative to the ethoxy group.
Pre-Laboratory Strategy
Safety & Handling (Crucial)
-
Lachrymator: Ethyl oxalyl chloride is a potent lachrymator and corrosive. All operations must occur in a functioning fume hood.
-
Moisture Sensitivity: The reagent hydrolyzes rapidly to oxalic acid monoethyl ester and HCl gas upon contact with moist air. Syringes and glassware must be oven-dried.
Reagent Selection Table
| Component | Recommended Reagent | Role | Rationale |
| Solvent | Dichloromethane (DCM) | Solvent | High solubility for reactants; easy workup (low bp). Alt: THF (if amine is polar). |
| Base | Triethylamine (TEA) or DIPEA | Scavenger | Neutralizes HCl; non-nucleophilic (won't attack acid chloride). |
| Stoichiometry | 1.0 : 1.1 : 1.2 | Ratio | (Acid Chloride : Amine : Base). Slight excess of amine ensures complete consumption of the labile acid chloride. |
| Temperature | 0°C | Control | Low temp prevents side reactions (ester attack) and controls exotherm. |
Detailed Protocol: The "Anhydrous Base" Method
This protocol is the industry standard for small-to-medium scale synthesis (1 mmol to 100 mmol).
Materials
-
Ethyl oxalyl chloride (CAS: 4755-77-5)[2]
-
Amine substrate (Primary or Secondary)[1]
-
Triethylamine (Et
N) or Diisopropylethylamine (DIPEA) -
Anhydrous Dichloromethane (DCM)
-
Saturated NaHCO
solution, Brine, MgSO
Step-by-Step Procedure
-
Preparation of Amine Solution:
-
In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve the Amine (1.1 equiv) in anhydrous DCM (concentration ~0.2 M).
-
Add Base (TEA or DIPEA, 1.2 equiv) to the solution.
-
Cool the mixture to 0°C using an ice/water bath. Stir for 10 minutes.
-
-
Addition of Acid Chloride:
-
Dilute Ethyl Oxalyl Chloride (1.0 equiv) in a small volume of anhydrous DCM (optional, but recommended for better control).
-
Dropwise Addition: Slowly add the acid chloride solution to the cold amine mixture over 15–20 minutes via a syringe or addition funnel.
-
Observation: White smoke (HCl salts) may form initially but will dissolve or suspend as the amine salt.
-
-
Reaction Phase:
-
Allow the reaction to stir at 0°C for 30 minutes .
-
Remove the ice bath and allow the mixture to warm to Room Temperature (RT) .
-
Stir at RT for 1–3 hours .
-
Monitoring: Check progress via TLC or LC-MS. The acid chloride is not visible, so monitor the disappearance of the amine or the appearance of the product spot (usually less polar than the amine).
-
-
Workup (Extraction):
-
Quench the reaction by adding water or 1N HCl (if the product is not acid-sensitive; this removes unreacted amine).
-
Transfer to a separatory funnel. Separate the organic layer.[3][4]
-
Wash the organic layer sequentially with:
-
1N HCl (2x) – Removes excess amine/base.
-
Sat. NaHCO
(2x) – Neutralizes residual acid. -
Brine (1x) – Drying aid.
-
-
Dry the organic phase over anhydrous MgSO
or Na SO .
-
-
Isolation:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure (Rotovap) to yield the crude ethyl oxamate.
-
Workflow Diagram
Figure 2: Operational workflow for the amidation process.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Acid Chloride | Ensure solvents are anhydrous. Use fresh ethyl oxalyl chloride (distill if yellow/turbid). |
| Bis-acylation | Excess Acid Chloride | Strictly control stoichiometry (1.0 eq). Add acid chloride to the amine (inverse addition). |
| Side Product (Oxalic Acid) | Moisture ingress | Keep reaction under N |
| Product is Water Soluble | High Polarity | Do not use aqueous wash. Filter off the base-HCl salt directly, concentrate, and purify via flash chromatography. |
Applications & Significance
-
Kinase Inhibitor Synthesis: The ethyl oxamate motif is often cyclized with hydrazine to form 1,3,4-oxadiazole-2-carbonyl derivatives, a scaffold seen in VEGFR and EGFR inhibitors.
-
Antibiotics: Used in the side-chain synthesis of cephalosporins (e.g., Cefazolin derivatives) to improve metabolic stability.
-
Heterocycle Formation: Reaction with ortho-phenylenediamines yields quinoxalinediones (via double amidation/cyclization at high temp).
References
-
ChemicalBook. (2024). Ethyl oxalyl chloride Properties and Applications. Link
-
Thermo Fisher Scientific. (2012). Safety Data Sheet: Ethyl oxalyl chloride. Link
-
Organic Chemistry Portal. (2023). Acylation of Amines: Schotten-Baumann Conditions. Link
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (General reference for Nucleophilic Acyl Substitution).
-
Shemchuk, L. A., et al. (2007). Reactions of ethyl oxamate and dialkyl oxalates with anthranilic acid derivatives. Russian Journal of Organic Chemistry. Link
Sources
The N-(2,2-Difluoroethyl) Motif: A Guide to Synthetic Strategies and Applications
Introduction: The Rising Prominence of the N-(2,2-Difluoroethyl) Group in Drug Discovery
The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry.[1] Among the various fluorinated substituents, the N-(2,2-difluoroethyl) motif has emerged as a particularly valuable functional group. Its unique electronic properties render it a lipophilic hydrogen bond donor, a characteristic that can significantly influence a molecule's binding affinity and specificity for its biological target.[2][3] Furthermore, the inherent strength of the carbon-fluorine bond often imparts enhanced metabolic stability, a critical attribute for the development of robust drug candidates.[4] The N-(2,2-difluoroethyl) group can also serve as a stable bioisostere for more labile moieties such as alcohols, ethers, thiols, amines, and amides, offering a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[2][5]
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth overview of the common reagents and state-of-the-art protocols for the introduction of the N-(2,2-difluoroethyl) motif. We will delve into the mechanistic underpinnings of these transformations, offering practical insights to aid in the selection of the most appropriate synthetic strategy.
Synthetic Approaches: A Toolkit for N-(2,2-Difluoroethyl)ation
The introduction of the N-(2,2-difluoroethyl) group can be broadly categorized into three main strategies: electrophilic, nucleophilic, and radical N-difluoroethylation. The choice of method is often dictated by the nature of the substrate, functional group tolerance, and desired reaction conditions.
Electrophilic N-(2,2-Difluoroethyl)ation: Reacting with Potent Electrophiles
Electrophilic N-difluoroethylation involves the reaction of a nucleophilic nitrogen atom with a reagent bearing an electrophilic 2,2-difluoroethyl group. This approach is particularly useful for the derivatization of amines and other nitrogen-containing heterocycles.
Recent advancements in synthetic methodology have highlighted the utility of hypervalent iodine reagents for electrophilic 2,2-difluoroethylation.[2][6] These reagents, such as (2,2-difluoroethyl)(aryl)iodonium triflates, offer a metal-free and often highly selective means of introducing the desired motif.[2]
Mechanism of Action: The reaction is proposed to proceed through a ligand coupling mechanism. The amine nucleophile initially attacks the hypervalent iodine center, followed by reductive elimination to form the N-(2,2-difluoroethyl) product.[2][7] This pathway offers an advantage over traditional SN2 reactions, as it can often mitigate the issue of over-alkylation, particularly with primary amines.[2]
Key Advantages:
-
High Selectivity for Mono-alkylation: The ligand coupling mechanism favors the formation of mono-N-(2,2-difluoroethyl)ated products.[2]
-
Broad Substrate Scope: This method has been successfully applied to a wide range of primary and secondary amines, including those found in complex, pharmaceutically relevant molecules like Normorphine.[2][6]
-
Metal-Free Conditions: The absence of transition metals simplifies purification and avoids potential metal contamination of the final product.[2]
Protocol 1: Electrophilic N-(2,2-Difluoroethyl)ation using a Hypervalent Iodine Reagent
This protocol is adapted from the work of O'Duill and colleagues.[2][7]
Step 1: In Situ Generation of the (2,2-Difluoroethyl)(aryl)iodonium Triflate Reagent
-
To a solution of 1,1-difluoro-2-iodoethane (1.04 mmol) and anisole (1.1 equiv.) in MeCN (5 mL, 0.2 M) at 0 °C, add trifluoromethanesulfonic acid (1.2 equiv.).
-
Add m-chloroperoxybenzoic acid (mCPBA) (2.1 equiv.) portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to 25 °C and stir for 24 hours. The resulting mixture contains the in situ generated (2,2-difluoroethyl)(4-methoxyphenyl)iodonium triflate.
Step 2: N-Difluoroethylation of the Amine Substrate
-
To the freshly prepared iodonium reagent solution, add the amine substrate (1.5 equiv.) and cesium carbonate (Cs₂CO₃) (2.0 equiv.).
-
Heat the reaction mixture to 50 °C and stir for 24 hours.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired N-(2,2-difluoroethyl)ated amine.
2,2-Difluoroethyl trifluoromethanesulfonate (triflate) and 2,2-difluoroethyl p-toluenesulfonate (tosylate) are potent and commonly employed electrophilic reagents for introducing the 2,2-difluoroethyl moiety.[4][8][9] The triflate and tosylate groups are excellent leaving groups, facilitating nucleophilic substitution by amines.
Mechanism of Action: These reactions typically proceed via a classical SN2 mechanism, where the amine nucleophile directly displaces the leaving group.
Causality of Experimental Choices:
-
Choice of Leaving Group: Triflate is a more reactive leaving group than tosylate, leading to faster reaction rates.[2] However, this increased reactivity can also lead to a higher incidence of over-alkylation with primary amines.[2] Tosylates, being slightly less reactive, can sometimes offer better control.[9]
-
Base: A non-nucleophilic base, such as potassium carbonate or triethylamine, is typically required to scavenge the acid generated during the reaction.
-
Solvent: Aprotic polar solvents like acetonitrile or dimethylformamide (DMF) are commonly used to dissolve the reagents and facilitate the SN2 reaction.
Protocol 2: N-(2,2-Difluoroethyl)ation using 2,2-Difluoroethyl Tosylate
Step 1: Synthesis of 2,2-Difluoroethyl Tosylate This reagent can also be purchased from commercial suppliers.
-
To a solution of 2,2-difluoroethanol in pyridine at 0 °C, slowly add p-toluenesulfonyl chloride.
-
Stir the reaction mixture at 0 °C for several hours and then allow it to warm to room temperature overnight.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the organic layer with dilute HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,2-difluoroethyl tosylate.
Step 2: N-Difluoroethylation Reaction
-
Dissolve the amine substrate and 2,2-difluoroethyl tosylate (1.1-1.5 equivalents) in a suitable aprotic solvent (e.g., acetonitrile).
-
Add a non-nucleophilic base, such as potassium carbonate (2-3 equivalents).
-
Heat the reaction mixture to an appropriate temperature (typically 60-80 °C) and monitor by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the N-(2,2-difluoroethyl)ated product.
Nucleophilic N-(2,2-Difluoroethyl)ation: The Amine as the Nucleophile
In this approach, a nitrogen-containing nucleophile, such as ammonia or a primary amine, reacts with a 1-halo-2,2-difluoroethane (e.g., 1-bromo- or 1-chloro-2,2-difluoroethane) to form the N-(2,2-difluoroethyl)amine.[10][11][12]
Mechanism of Action: This is a direct nucleophilic substitution reaction where the amine displaces the halide leaving group.
Challenges and Considerations:
-
Over-alkylation: Primary amines can undergo further reaction to form secondary and tertiary amines. Using a large excess of the amine nucleophile can help to favor the mono-alkylated product.
-
Reaction Conditions: These reactions often require elevated temperatures and pressures, particularly when using less reactive starting materials like 1-chloro-2,2-difluoroethane.[10][12] The use of an autoclave is common.[11][12]
Protocol 3: Synthesis of 2,2-Difluoroethylamine via Amination of 1-bromo-2,2-difluoroethane
This protocol is based on a procedure described in the literature.[11]
-
Charge a pressure-stable, closed reaction vessel (autoclave) with 2,2-difluoro-1-bromoethane (0.1 mol), potassium iodide (catalytic amount, e.g., 0.5 g), and a suitable solvent such as dimethyl sulfoxide (DMSO) (50 g).
-
Add anhydrous ammonia (e.g., 0.4 mol, a 4-fold molar excess).
-
Seal the vessel and heat the reaction mixture to 100 °C with stirring for 1 hour.
-
After the reaction period, cool the vessel to 50 °C and carefully vent the excess ammonia.
-
The 2,2-difluoroethylamine product can then be isolated by distillation under reduced pressure.
Radical N-(2,2-Difluoroethyl)ation: An Emerging Frontier
Radical-mediated approaches for the formation of C-N bonds are gaining increasing attention. While less common for direct N-difluoroethylation compared to C-difluoroethylation, radical pathways offer unique opportunities for the synthesis of complex molecules. These reactions typically involve the generation of a 2,2-difluoroethyl radical, which can then be trapped by a suitable nitrogen-centered radical or a precursor. The development of photoredox catalysis has significantly expanded the scope of such transformations.[13]
General Workflow:
Data Summary and Comparison of Methods
| Method | Reagent Class | Key Advantages | Key Disadvantages | Typical Substrates |
| Hypervalent Iodine Reagents | Electrophilic | High selectivity for mono-alkylation, metal-free | Reagent needs to be freshly prepared or generated in situ | Primary/Secondary Amines |
| Triflates/Tosylates | Electrophilic | Commercially available reagents, well-established | Prone to over-alkylation with primary amines | Amines, Heterocycles |
| Halo-difluoroethanes | Nucleophilic | Cost-effective starting materials | Requires harsh conditions (high T/P), over-alkylation | Ammonia, Primary Amines |
| Radical Approaches | Radical | Novel reactivity, potential for complex scaffolds | Less developed for direct N-alkylation, may require specialized catalysts | Alkenyl/Alkynyl Amines |
Conclusion and Future Outlook
The N-(2,2-difluoroethyl) motif is a valuable addition to the medicinal chemist's toolbox, offering a means to enhance the properties of drug candidates. A variety of synthetic methods are available for its introduction, each with its own set of advantages and limitations. The development of new reagents, such as hypervalent iodine compounds, has provided milder and more selective alternatives to classical SN2 approaches. As the demand for novel fluorinated building blocks continues to grow, further advancements in this field, particularly in the realm of catalytic and radical-mediated processes, are anticipated.
References
- Enhancing Agrochemicals: The Role of 2,2-Difluoroethyl Trifluoromethanesulfonate.
- 2,2-Difluoroethylation of heteroatom nucleophiles via a hypervalent iodine strategy - ChemRxiv.
- 2,2‐Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy.
- Buy 2,2-Difluoroethyl trifluoromethanesulfonate | 74427-22-8 - Smolecule.
- Investigation on the preparation of 2,2-difluoroethylamine by amination of 1-halo-2,2-difluoroethane - ResearchGate.
- 2,2-Difluoroethyl tosylate [CAS# 135206-84-7] - chemBlink.
- New Methods for the Construction of Fluorinated Cyclic Amines and Amides - Nottingham ePrints.
- 2,2-DIFLUOROETHYLAMINE synthesis - ChemicalBook.
- (PDF) 2,2‐Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy.
- 2,2‐Difluoroethylation of drug targets. (A=hydrogen bond acceptor,... - ResearchGate.
- A Novel Method to Incorporate 2,2-Difluoroethyl Group as a Lipophilic Hydrogen-Bond Donor.
- US20110060167A1 - Process for Preparing 2,2-Difluoroethylamine - Google Patents.
- EP2638001B1 - Method for producing 2,2-difluoroethylamine based on prop-2-en-1-amine.
- The role of fluorine in medicinal chemistry cannot be overestimated1. Incorporating fluorine or fluorine-containing substituents has become a standard strategy during hit-to-lead and drug candidate optimization, widely applied across various therapeutic areas. Notably, in 2023, twelve of the fifty-five FDA-approved drugs (ca. 22%) contained fluorine2. Traditionally, fluorination in drug design was largely confined to introducing a fluorine atom or a CF3 group into aromatic rings3..
- 2,2-Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy.
- Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.
- Difluoroalkylation of Anilines via Photoinduced Methods - PMC.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Buy 2,2-Difluoroethyl trifluoromethanesulfonate | 74427-22-8 [smolecule.com]
- 9. CAS # 135206-84-7, 2,2-Difluoroethyl tosylate, 2,2-Difluoroethyl 4-methylbenzenesulfonate - chemBlink [chemblink.com]
- 10. researchgate.net [researchgate.net]
- 11. 2,2-DIFLUOROETHYLAMINE synthesis - chemicalbook [chemicalbook.com]
- 12. US20110060167A1 - Process for Preparing 2,2-Difluoroethylamine - Google Patents [patents.google.com]
- 13. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]
Solvent selection for nucleophilic substitution with fluorinated amines
Application Note: Solvent Selection for Nucleophilic Substitution with Fluorinated Amines
andExecutive Summary: The Fluorine Paradox
The incorporation of fluorinated amines (e.g., 2,2,2-trifluoroethylamine, TFEA) into drug scaffolds is a critical strategy for modulating lipophilicity (
The Core Challenge:
This ~5-log difference implies that the nitrogen lone pair in TFEA is tightly held and poorly available for nucleophilic attack. Standard solvent protocols (e.g., THF or DCM at room temperature) often result in negligible conversion or require excessive equivalents of the valuable amine.
This guide details the kinetic and thermodynamic rationale for solvent selection, moving beyond standard dipolar aprotic solvents to include fluorinated alcohols and acid-mediated pathways that circumvent the nucleophilicity bottleneck.
Strategic Solvent Selection Matrix
The choice of solvent must balance three competing factors: Solubility , Activation Energy (
Table 1: Solvent Classes and Performance Characteristics
| Solvent Class | Examples | Suitability | Mechanistic Rationale |
| Polar Aprotic (High BP) | DMSO, NMP, DMF | High | Stabilizes the charged transition state (Meisenheimer complex in |
| Fluorinated Alcohols | TFE (Trifluoroethanol), HFIP | Specialized | Expert Choice. Weakly nucleophilic itself, but high ionizing power.[1] Can be used with acid catalysis to activate the electrophile without protonating the fluorinated amine (due to its low |
| Polar Protic | Water, Methanol | Low to Medium | Generally poor for |
| Ethereal/Low BP | THF, DCM, | Very Low | Insufficient boiling point to overcome the high activation barrier.[1] Poor stabilization of polar transition states. |
Decision Framework: Selecting the Right System
The following logic flow illustrates how to select the solvent system based on your electrophile and constraints.
Figure 1: Decision tree for solvent selection based on electrophile reactivity and substrate class.
Detailed Protocols
Protocol A: High-Temperature in Polar Aprotic Media
Best for: Activated aryl fluorides/chlorides (e.g., nitro-benzenes, pyridines).[1]
Scientific Rationale:
Since the amine is weak, we cannot rely on its reactivity.[1] We must rely on thermal energy. DMSO is chosen for its high dielectric constant (
Materials:
-
Aryl Halide (1.0 equiv)
-
2,2,2-Trifluoroethylamine (TFEA) (2.0 - 3.0 equiv) [Note: Volatile, bp 37°C] [1]
-
Base:
(2.0 equiv) or DIPEA (3.0 equiv) -
Solvent: Anhydrous DMSO (Concentration: 0.5 M)
Procedure:
-
Safety Prep: TFEA is volatile. All weighing must occur in a fume hood. Use a heavy-walled pressure vial (sealed tube).
-
Charge: Add aryl halide and
to the vial. -
Solvation: Add DMSO. Stir to create a suspension.
-
Amine Addition: Cool the vial to 0°C (ice bath) to minimize TFEA evaporation. Add TFEA via syringe.
-
Seal & Heat: Cap the vial tightly. Heat to 100–120°C for 12–24 hours.
-
Note: The internal pressure will rise; ensure the vial is rated for >5 bar.
-
-
Workup: Cool to RT. Dilute with water (5x volume). Extract with EtOAc.
-
Troubleshooting: If conversion is low, add catalytic CsF (0.1 equiv) to assist in leaving group departure (if LG is Cl/Br).
-
Protocol B: Acid-Mediated Coupling in Trifluoroethanol (TFE)
Best for: Deactivated N-heterocycles (e.g., chloropurines, chloropyrimidines) that resist standard
Scientific Rationale (The "Expert" Insight):
In standard conditions, protonating an amine kills its nucleophilicity. However, because TFEA has a
Materials:
-
Chlorinated Heterocycle (1.0 equiv)[3]
-
TFEA (2.0 equiv)
-
Solvent: 2,2,2-Trifluoroethanol (TFE) [0.5 M][1]
-
Acid Catalyst: TFA (1.0 equiv) or conc. HCl (catalytic)
Procedure:
-
Charge: Add heterocycle to the pressure vial.
-
Solvent: Add TFE (Trifluoroethanol).[4]
-
Reagents: Add TFEA followed by TFA.
-
Reaction: Seal and heat to 80–90°C for 4–16 hours.
-
Workup: Evaporate the volatile TFE solvent directly (rotary evaporator). Neutralize the residue with sat.
before extraction.
Mechanistic Visualization: Acid-Mediated Activation
The following diagram explains why Protocol B works for fluorinated amines when it would fail for alkyl amines.
Figure 2: Differential protonation states in acid-mediated coupling. TFEA remains active while the electrophile is activated.
References
-
Physicochemical Properties of Fluorinated Amines
-
Acid-Mediated Coupling Protocols (TFA/TFE)
-
Green Chemistry & Water-Based Methods
-
General
Solvent Effects:- Newby, J. et al. "Solvent Effects in the Nucleophilic Aromatic Substitution Reaction." Journal of Organic Chemistry.
-
Source: (General grounding for DMSO/NMP selection).
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of functionalized α - trifluoroethyl amine scaffolds via Grignard addition to N -aryl hemiaminal ethers - RSC Advances (RSC Publishing) DOI:10.1039/C3RA47708H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
One-pot synthesis of ethyl carbamoyl formates from amines
Application Note & Protocol
Topic: A Practical Guide to the One-Pot Synthesis of Ethyl Carbamates from Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview, field-proven insights, and step-by-step protocols for the efficient one-pot synthesis of ethyl carbamates from primary and secondary amines using ethyl chloroformate.
Introduction: The Significance of the Carbamate Moiety
The carbamate functional group is a cornerstone in modern drug discovery and medicinal chemistry.[1][2] Structurally an amide-ester hybrid, the carbamate linkage offers a unique combination of chemical stability, hydrogen bonding capability, and conformational rigidity.[2] This has led to its widespread incorporation into therapeutic agents for a variety of diseases, including cancer, Alzheimer's disease, and HIV.[1][3][4]
Carbamates are frequently employed as bioisosteres for amide bonds to enhance metabolic stability against proteolytic degradation or to modulate pharmacokinetic properties.[2][5] Furthermore, they are instrumental in prodrug design, masking polar amine or hydroxyl groups to improve membrane permeability and oral bioavailability.[1] The synthesis of ethyl carbamates from amines and ethyl chloroformate is a fundamental, reliable, and highly efficient transformation critical for pharmaceutical and agrochemical research.[6] This one-pot method, involving the direct reaction of an amine with the acylating agent in the presence of a base, is valued for its simplicity and broad applicability.
Reaction Mechanism: A Nucleophilic Acyl Substitution
The formation of an ethyl carbamate from an amine and ethyl chloroformate proceeds via a classic nucleophilic acyl substitution mechanism. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the amine's nitrogen atom at the electrophilic carbonyl carbon of ethyl chloroformate.[5]
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate.
-
Collapse and Elimination: The tetrahedral intermediate rapidly collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.
-
Deprotonation: The resulting protonated carbamate is neutralized by a base present in the reaction mixture. This step is critical, as it regenerates a neutral carbamate product and prevents the protonation of the starting amine, which would render it non-nucleophilic.
Caption: General mechanism for ethyl carbamate synthesis.
Safety and Handling: Critical Precautions
Ethyl chloroformate is a highly toxic, corrosive, and moisture-sensitive reagent. [7] It can cause severe skin burns, eye damage, and is fatal if inhaled.[7][8] Reaction with water or moisture liberates toxic hydrogen chloride gas.[9]
-
Engineering Controls: Always handle ethyl chloroformate in a well-ventilated chemical fume hood.[10][7] Emergency eye wash stations and safety showers must be immediately accessible.[10]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (inspect before use), tightly fitting safety goggles, a face shield, and a lab coat.[11][9]
-
Handling: Use only non-sparking tools and ground equipment to prevent static discharge.[8][9] Keep away from heat, sparks, and open flames.[11] Always add ethyl chloroformate dropwise to the reaction mixture to control the exothermic reaction.
-
Storage: Store in a cool, dry, well-ventilated area under an inert atmosphere (e.g., nitrogen or argon) and away from incompatible materials such as water, amines, bases, and alcohols.
-
Disposal: Quench any residual ethyl chloroformate carefully with a dilute solution of sodium bicarbonate or another suitable base before disposal according to institutional guidelines.
Detailed Experimental Protocol
This protocol provides a general one-pot procedure for the synthesis of ethyl carbamates from primary or secondary amines.
Materials and Reagents
-
Amine: Primary or secondary amine (1.0 equiv)
-
Ethyl Chloroformate: (1.05-1.2 equiv) [CAS: 541-41-3]
-
Base: Triethylamine (NEt₃) or Pyridine (1.1-1.5 equiv)
-
Anhydrous Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate
-
Quenching Solution: Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Washing Solutions: Water, Brine (saturated aqueous NaCl)
-
Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Inert Gas: Nitrogen (N₂) or Argon (Ar)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel or syringe pump
-
Septa and needles for inert atmosphere techniques
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and purification
Step-by-Step Procedure
-
Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere of nitrogen or argon.
-
Reagent Dissolution: Dissolve the amine (1.0 equiv) and the base (e.g., triethylamine, 1.2 equiv) in the chosen anhydrous solvent (e.g., DCM).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is crucial to manage the reaction's exothermicity and minimize side-product formation.
-
Dropwise Addition: Add ethyl chloroformate (1.1 equiv), either neat or dissolved in a small amount of the reaction solvent, dropwise to the cooled amine solution over 15-30 minutes using a dropping funnel or syringe. A precipitate of the base's hydrochloride salt (e.g., triethylammonium chloride) will typically form immediately.[12]
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup - Quenching: Carefully quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. If using a water-miscible solvent like THF, dilute with a water-immiscible solvent like ethyl acetate. Separate the layers and extract the aqueous layer two more times with the organic solvent.
-
Workup - Washing: Combine the organic layers and wash sequentially with water and then brine to remove any remaining salts or water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ethyl carbamate.
-
Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the final, pure ethyl carbamate.[5]
Caption: A typical one-pot experimental workflow.
Substrate Scope and Expected Yields
This method is highly versatile and applicable to a wide range of primary and secondary aliphatic and aromatic amines. Yields are generally high, often exceeding 85%.
| Amine Substrate | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
| Benzylamine | NEt₃ | DCM | 0 to RT | 2 | >95% | [General Method] |
| Diethylamine | Pyridine | Ethyl Acetate | 20 | 3 | >90% | Adapted from[12] |
| Aniline | NEt₃ | Benzene | 10 to RT | 3 | ~90% | Adapted from[12] |
| N-Methylaniline | Pyridine | THF | 0 to RT | 2.5 | >92% | [General Method] |
| Piperidine | NEt₃ | DCM | 0 to RT | 1.5 | >95% | [General Method] |
Note: This table presents representative data based on established chemical principles and similar reported procedures. Actual yields may vary depending on the specific substrate and experimental conditions.
Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| Low or No Yield | 1. Inactive (wet) reagents/solvent. 2. Starting amine protonated. 3. Insufficient base. | 1. Use freshly distilled, anhydrous solvents. Ensure ethyl chloroformate is from a fresh bottle. 2. Ensure sufficient base is present to scavenge all generated HCl. 3. Use at least 1.1 equivalents of base. |
| Formation of Urea byproducts | Reaction of the carbamate product with another molecule of the starting amine (more common with primary amines). | Maintain a low reaction temperature (0 °C) during the addition of ethyl chloroformate. Add the chloroformate slowly to avoid localized high concentrations. |
| Difficult Purification | Co-elution of product with unreacted starting material or byproducts. | Adjust the polarity of the eluent for column chromatography. Consider an acidic or basic wash during workup to remove basic or acidic impurities, respectively. |
Conclusion
The one-pot synthesis of ethyl carbamates from amines and ethyl chloroformate is a robust, efficient, and broadly applicable method. Its operational simplicity makes it a staple reaction in both academic research and industrial drug development. By understanding the underlying nucleophilic acyl substitution mechanism and adhering to strict safety protocols for handling the hazardous reagents, researchers can reliably produce a diverse array of carbamate-containing molecules for further study and application.
References
- BenchChem. (2025).
-
Wikipedia. (n.d.). Carbamate. Wikipedia. [Link]
- BenchChem. (2025). The Strategic Use of N-Ethylcarbamoyl Chloride in the Formation of Carbamate Linkages: Application Notes and Protocols for Resea. BenchChem.
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]
-
ACS Omega. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Publications. [Link]
-
Request PDF. (2025). Preparation of Carbamates from Amines and Alcohols under Mild Conditions. [Link]
-
Journal of the American Chemical Society. (n.d.). New Carbamates and Related Compounds. ACS Publications. [Link]
-
PMC. (2026). Synthesis of New Volatile Derivatives of Biogenic Amines, Carbamates for Analytical Applications. National Center for Biotechnology Information. [Link]
- Google Patents. (n.d.).
-
PMC. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. National Center for Biotechnology Information. [Link]
-
NJ.gov. (n.d.). Common Name: ETHYL CHLOROFORMATE HAZARD SUMMARY. New Jersey Department of Health. [Link]
-
Loba Chemie. (2016). ETHYL CHLOROFORMATE FOR SYNTHESIS MSDS. Loba Chemie. [Link]
-
Organic Chemistry Portal. (2016). One-Pot Synthesis of O-Aryl Carbamates. Organic Chemistry Portal. [Link]
-
Recent reports. (2025). Application of organic carbamates in drug design. Part 1: Anticancer agents. [Link]
-
ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]
Sources
- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WO2000050389A1 - Efficient carbamate synthesis - Google Patents [patents.google.com]
- 7. Documents [merckmillipore.com]
- 8. lobachemie.com [lobachemie.com]
- 9. nj.gov [nj.gov]
- 10. synquestlabs.com [synquestlabs.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. ruccs.rutgers.edu [ruccs.rutgers.edu]
Application Note: Optimized Purification Strategies for Ethyl [(2,2-difluoroethyl)carbamoyl]formate Intermediates
Executive Summary
This guide details the purification protocols for ethyl [(2,2-difluoroethyl)carbamoyl]formate (also known as ethyl 2-((2,2-difluoroethyl)amino)-2-oxoacetate). This compound is a critical building block in the synthesis of second-generation HIV integrase strand transfer inhibitors (INSTIs), specifically sharing the difluoroethyl-amide motif found in Dolutegravir and related bicyclic pyridone scaffolds.
Achieving high purity (>98%) is challenging due to the compound's susceptibility to hydrolysis and the physicochemical properties imparted by the fluorine atoms. This note provides a self-validating decision matrix for purification, transitioning from crude reaction mixtures to pharmaceutical-grade intermediates.
Chemical Context & Impurity Profile[1][2][3][4][5][6]
The synthesis typically involves the nucleophilic acyl substitution of ethyl chlorooxoacetate (ethyl oxalyl chloride) with 2,2-difluoroethylamine in the presence of a tertiary amine base (e.g., Triethylamine or DIPEA).
Reaction Scheme & Impurity Pathways
The following diagram outlines the synthesis and the genesis of critical impurities.
Figure 1: Reaction pathways showing the formation of the target oxalamate and common impurities arising from hydrolysis and stoichiometry errors.
Key Challenges
-
Fluorine-Induced Lipophilicity: The
group increases solubility in organic solvents, but also increases the acidity of the amide proton, potentially affecting chromatographic behavior. -
Hydrolytic Instability: The ester moiety is susceptible to hydrolysis under strongly basic conditions or prolonged exposure to moisture, degrading into the corresponding oxamic acid.
-
Thermal Sensitivity: Like many
-keto esters, the compound may decarbonylate (lose CO) at high temperatures (>150°C).
Pre-Purification Decision Matrix
Before selecting a method, the physical state of the crude intermediate must be assessed. While often an oil, high-purity fractions may crystallize.
Figure 2: Purification workflow based on the physical state of the crude intermediate.
Method A: Optimized Aqueous Workup (The Foundation)
Purpose: Removal of bulk impurities (amine salts, oxalic acid derivatives, and water-soluble reagents). Applicability: All crude reaction mixtures.
Reagents Required[1][5][6][7][8][9][10][11]
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1.0 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (
) -
Brine (Saturated NaCl)
-
Anhydrous Sodium Sulfate (
)
Protocol
-
Quench: Dilute the reaction mixture (typically in DCM) with an equal volume of ice-cold water. Stir vigorously for 10 minutes.
-
Phase Separation: Separate the organic layer.[1]
-
Acid Wash (Critical): Wash the organic layer with 1.0 M HCl (
vol). -
Base Wash: Wash the organic layer with Saturated
( vol). -
Brine Wash & Dry: Wash with brine (
), dry over , filter, and concentrate under reduced pressure at .
Success Criteria:
-
TLC (30% EtOAc/Heptane): Absence of baseline material (amine salts) and high-Rf spots (acid chlorides).
Method B: Vacuum Distillation (For Oils)
Purpose: Isolation of high-purity material when the product is an oil and resists crystallization.
Warning:
Protocol
-
Setup: Short-path distillation head with a high-vacuum pump (<1 mmHg).
-
Degassing: Stir the crude oil under vacuum at room temperature for 20 minutes to remove residual solvent.
-
Ramp: Slowly increase oil bath temperature.
-
Expected Boiling Point: Likely 80–110°C at 0.5 mmHg (estimate based on non-fluorinated analogs).
-
-
Collection: Discard the first 5% (forerun containing volatiles). Collect the main fraction.
Method C: Recrystallization (For Solids)
Purpose: Final polishing for solid intermediates to achieve >99% purity (HPLC). Solvent System: Non-polar/Polar mix. The difluoroethyl group imparts significant lipophilicity.
Solvent Selection Table
| Solvent System | Ratio (v/v) | Solubility Profile | Recommendation |
| Heptane / EtOAc | 5:1 to 10:1 | Soluble in hot; insoluble in cold. | Primary Choice |
| MTBE / Hexane | 1:2 | Moderate solubility. | Good for lower melting solids. |
| IPA / Water | Varies | High solubility in IPA. | Avoid (Risk of hydrolysis).[5][6] |
Protocol
-
Dissolve the crude solid in the minimum amount of hot EtOAc (approx. 50°C).
-
Slowly add hot Heptane until persistent cloudiness is observed.
-
Add a few drops of EtOAc to clear the solution.
-
Allow to cool to room temperature slowly (2 hours), then chill to 0–4°C.
-
Filter the white crystalline solid and wash with cold Heptane.
-
Dry in a vacuum oven at 40°C.
Analytical Validation (QC)
Verify the identity and purity using the following parameters.
-
NMR (400 MHz,
):-
1.38 (t, 3H, Ester
) -
3.6–3.8 (m, 2H,
) -
4.35 (q, 2H, Ester
) -
5.9 (tt, 1H,
, characteristic triplet of triplets, Hz) -
7.2 (br s, 1H,
)
-
1.38 (t, 3H, Ester
-
NMR:
-
Crucial for detecting fluorinated impurities. Expect a doublet of triplets around
-120 to -125 ppm.
-
-
HPLC:
-
Column: C18 (e.g., Agilent Zorbax).
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.
-
Detection: UV at 210 nm (Amide) and 254 nm.
-
References
-
ViiV Healthcare. (2015). Process for the preparation of intermediate of dolutegravir. WO2015001572A2. Link
-
GlaxoSmithKline. (2011). Chemical compounds (Dolutegravir Synthesis). WO2011119566. Link
-
Ziegler, R. E., et al. (2018).[7] 7-Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir. Angewandte Chemie International Edition. Link
-
Organic Syntheses. General handling of Oxalyl Chloride and formation of oxalamates. Link
Sources
- 1. Ethyl Formate Synthesis – PierpaLab [pierpalab.com]
- 2. mdpi.com [mdpi.com]
- 3. Method for producing ethyl formate_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Synthesis and Characterization of Ethyl Formate Precursor for Activated Release Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7-Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Ethyl Oxamate Handling & Isolation
Executive Summary & Core Directive
The Problem: Ethyl oxamate esters (
The Solution: Successful isolation requires a "Cold, Neutral, Saline" workup strategy. You must suppress hydroxide concentration, minimize aqueous contact time, and modify ionic strength to prevent the product from partitioning into the water layer.
The Science of Instability (Mechanistic Insight)
To prevent hydrolysis, you must understand why it happens. The oxamate motif creates a "perfect storm" for nucleophilic attack.
Electronic Activation Pathway
The following diagram illustrates the electronic activation that makes ethyl oxamate fragile. The amide group pulls electron density, activating the ester carbon for attack by water (hydrolysis) or alcohols (transesterification).
Figure 1: Mechanistic vulnerability of ethyl oxamate. The adjacent amide carbonyl creates an electron-deficient center at the ester, accelerating hydrolysis rates by orders of magnitude compared to simple esters.
Critical Troubleshooting Guide (FAQs)
This section addresses specific failure modes reported by researchers.
Q1: "My product disappeared after the bicarbonate wash. Where did it go?"
Diagnosis: You likely encountered Base-Catalyzed Saponification or Aqueous Partitioning .
-
The Chemistry: Even weak bases like saturated
(pH ~8.5) can hydrolyze activated oxamates if the contact time is long or the temperature is ambient. Once hydrolyzed to oxamic acid ( ), the molecule becomes a water-soluble carboxylate salt ( ). -
The Fix:
-
Do not use basic washes (
, ) unless strictly necessary to remove acid catalysts. -
Alternative: Use a pH 5–6 phosphate buffer or simple brine for washing.
-
Recovery: Acidify your aqueous waste to pH 2 and extract exhaustively with Ethyl Acetate (EtOAc).
-
Q2: "I have low yield, but no hydrolysis products. The NMR is clean."
Diagnosis: "False" Hydrolysis (Water Solubility).
-
The Chemistry: Ethyl oxamate is a small, polar molecule with H-bond donors (
) and acceptors ( ). It has significant water solubility (~108 mg/mL).[1] A standard "wash with water" will dissolve your product into the aqueous waste stream. -
The Fix:
-
Salting Out: You must saturate every aqueous layer with
(solid or saturated brine) to increase the ionic strength and force the organic product back into the organic phase. -
Solvent: Use EtOAc or DCM (Dichloromethane). Avoid non-polar solvents like Hexanes or Ether for extraction, as they cannot pull the polar oxamate out of water.
-
Q3: "I see a methyl ester signal in my NMR instead of ethyl."
Diagnosis: Unintended Transesterification.
-
The Chemistry: If you quenched a reaction (especially one using Lewis acids or thionyl chloride) with Methanol, the activated oxamate will swap the ethyl group for a methyl group.
-
The Fix: Quench only with Ethanol (if the product is an ethyl ester) or water/ice. Never introduce a different alcohol than the one matching your ester.
Standard Operating Procedures (SOPs)
Protocol A: The "Safe" Isolation (Recommended)
Use this protocol for standard reactions where the oxamate is the desired product.
Reagents Required:
-
Saturated Brine (
) -
Phosphate Buffer (pH 6.0) or dilute
(0.1 M) -
Solid
-
Ethyl Acetate (EtOAc) or DCM
Step-by-Step:
-
Cool Down: Chill the reaction mixture to 0°C before quenching. Hydrolysis rates drop significantly at lower temperatures.
-
Quench: Add ice-cold brine or pH 6 buffer. Avoid water.
-
Saturation: Add solid
to the mixture until no more dissolves. This "salting out" effect is critical for yield. -
Extraction:
-
Extract with EtOAc (
volumes). -
Self-Validation Check: Spot the aqueous layer on a TLC plate against your organic layer. If the aqueous spot is UV-active, extract again.
-
-
Drying: Dry organic layer over
(Sodium Sulfate). Avoid or basic drying agents. -
Concentration: Evaporate solvent at
.
Protocol B: The "Rescue" (If Hydrolysis Occurred)
If you suspect the product hydrolyzed to oxamic acid (Acidic
-
Acidify: Carefully adjust the aqueous layer pH to ~1–2 using 1M
. -
Saturate: Add solid
until saturation. -
Extract: Use
Methanol in DCM (or pure EtOAc) for extraction. The acid is very polar and needs a polar organic system. -
Re-esterify: You will likely isolate the acid. You must re-subject it to esterification conditions (e.g.,
).
Decision Matrix & Data
Workup Decision Tree
Follow this logic flow to determine the correct solvent and wash strategy.
Figure 2: Decision matrix for ethyl oxamate workup. Note that "Salting Out" is the central node required for all pathways.
Solvent Compatibility Table
| Solvent | Suitability | Reason |
| Ethyl Acetate | High | Good polarity match; dissolves oxamate well. |
| DCM | High | Excellent for extraction; heavier than water (easy separation). |
| Diethyl Ether | Low | Too non-polar; product will stay in water. |
| Hexanes | Fail | Product is insoluble. |
| Methanol | Avoid | Causes transesterification; miscible with water (no separation). |
References
-
Structure and Reactivity of Oxamic Acid Deriv
- Source: PubChem Compound Summary.
- Relevance: Confirms the dissociation constants ( ) and structural fragility of the amide-ester bond.
-
URL:
-
Kinetics of Alkaline Hydrolysis of Ethyl Oxam
- Source: Royal Society of Chemistry (RSC), J. Chem. Soc. Perkin Trans.
- Relevance: Establishes that hydrolysis follows an irreversible first-order path in alkaline media, necessit
-
URL:
-
Physical Properties & Solubility D
-
Source: Cheméo / NIST Webbook.[2]
- Relevance: Provides water solubility data (Log10WS) confirming the need for salting-out procedures.
-
URL:
-
-
General Ester Hydrolysis Mechanisms
- Source: Chemistry LibreTexts.
- pathway)
-
URL:
Sources
Technical Support Center: Mastering Exotherms in Ethyl Oxalyl Chloride Additions
Welcome to the technical support center for handling ethyl oxalyl chloride additions. This guide is designed for researchers, scientists, and drug development professionals who work with this highly reactive and useful reagent. Our goal is to provide you with the technical expertise and field-proven insights necessary to control the significant exotherms generated during its use, ensuring both the success of your synthesis and the safety of your laboratory.
Introduction to the Challenge
Ethyl oxalyl chloride (EOC) is a versatile C2 building block, widely used in the synthesis of fine chemicals and pharmaceuticals for creating esters, amides, and other functional groups.[1] However, its high reactivity, particularly with nucleophiles like amines and in Friedel-Crafts acylations, presents a significant challenge: the rapid and substantial release of heat.[2][] Uncontrolled, this exotherm can lead to thermal runaways, side reactions, and compromised product purity.[4][5] This guide provides a structured approach to understanding and mitigating these thermal hazards.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of exotherms in ethyl oxalyl chloride additions?
A1: The primary cause is the high enthalpy of reaction when the electrophilic carbonyl group of ethyl oxalyl chloride reacts with a nucleophile.[6] The formation of a stable amide or ester bond, along with the generation of hydrochloric acid (HCl) as a byproduct, is a thermodynamically favorable and thus, heat-releasing process.[2] The reaction with amines is often described as highly exothermic and can be vigorous.[]
Q2: What are the immediate safety concerns with an uncontrolled exotherm?
A2: An uncontrolled exotherm can lead to a rapid increase in temperature and pressure within the reaction vessel, potentially causing it to rupture.[4] This can result in the release of corrosive and flammable materials.[7][8] Ethyl oxalyl chloride itself is a lachrymator and causes severe burns.[7][9] It also reacts violently with water, which can be a hazard if an aqueous quench is performed on a reaction that is too hot.[7][8]
Q3: Can I add ethyl oxalyl chloride to my amine solution all at once?
A3: Absolutely not. This is a critical safety issue. The rapid mixing of reactants will likely lead to a dangerous, uncontrolled exotherm. The standard and safest practice is the slow, dropwise addition of ethyl oxalyl chloride to the nucleophile solution, typically at a reduced temperature.[2][10]
Q4: How does moisture affect the reaction?
A4: Ethyl oxalyl chloride is highly sensitive to moisture.[1][7] It will readily hydrolyze in the presence of water to form oxalic acid and hydrochloric acid, which can complicate the reaction and introduce impurities.[1] This hydrolysis is also an exothermic process. Therefore, all glassware should be thoroughly dried, and anhydrous solvents should be used.[10]
Q5: What is the role of a base, like pyridine or triethylamine, in these reactions?
A5: A non-nucleophilic base is typically used to neutralize the HCl byproduct generated during the acylation of amines.[2][10] This prevents the protonation of the amine reactant, which would render it non-nucleophilic and stop the reaction. The neutralization reaction itself is also exothermic and contributes to the overall heat generation.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid, Uncontrolled Temperature Spike | - Addition rate of ethyl oxalyl chloride is too fast.- Inadequate cooling of the reaction vessel.- Initial reaction temperature was too high. | - Immediately stop the addition of ethyl oxalyl chloride.- Increase the efficiency of the cooling bath (e.g., switch from an ice-water bath to a dry ice-acetone bath).- If the temperature continues to rise rapidly, consider a controlled quench with a non-aqueous, inert solvent if a validated emergency procedure is in place. Do not use water for quenching a hot reaction involving an acyl chloride. [7][8] |
| Low Product Yield | - Incomplete reaction due to protonation of the amine by HCl byproduct.- Degradation of starting material or product due to excessive heat.- Hydrolysis of ethyl oxalyl chloride by residual moisture. | - Ensure at least a stoichiometric equivalent of a non-nucleophilic base is used to scavenge HCl.- Maintain a consistently low reaction temperature throughout the addition.- Use anhydrous solvents and thoroughly dry all glassware before use.[10] |
| Formation of Side Products | - High reaction temperatures promoting side reactions.- Reaction with solvent or impurities. | - Optimize the reaction temperature by running small-scale trials at different, controlled low temperatures.- Ensure the purity of your starting materials and solvents. |
| Reaction Fails to Initiate | - Amine starting material is in its salt form (e.g., hydrochloride salt).- Low reactivity of the nucleophile. | - Neutralize the amine salt with a suitable base before the addition of ethyl oxalyl chloride.- For less reactive nucleophiles, a slight increase in temperature after the controlled addition at low temperature may be necessary. This should be done cautiously with continuous monitoring. |
Experimental Protocols & Methodologies
Core Principle: The Power of Controlled Addition
The cornerstone of managing exotherms in ethyl oxalyl chloride additions is controlling the rate at which the reactants are mixed. This is most effectively achieved through slow, dropwise addition using an addition funnel.
Protocol 1: General Procedure for the Amidation of a Primary Amine
This protocol provides a baseline for the controlled addition of ethyl oxalyl chloride to an amine.
Step-by-Step Methodology:
-
Preparation:
-
Thoroughly dry all glassware in an oven and cool under a stream of inert gas (e.g., nitrogen or argon).
-
In a two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as pyridine or triethylamine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, THF).[10]
-
Purge the flask with inert gas.
-
-
Cooling:
-
Cool the flask containing the amine solution to 0°C using an ice-water bath. For highly reactive amines, a lower temperature (e.g., -20°C or -78°C) may be necessary.
-
-
Addition of Ethyl Oxalyl Chloride:
-
Dissolve ethyl oxalyl chloride (1.05 equivalents) in a small amount of the same anhydrous solvent and add it to the dropping funnel.
-
Add the ethyl oxalyl chloride solution dropwise to the cooled, stirring amine solution over a period of 30-60 minutes. A detailed example from Organic Syntheses describes an addition over 45 minutes at 0°C.[10]
-
Crucially, monitor the internal temperature of the reaction throughout the addition. The rate of addition should be adjusted to ensure the temperature does not rise significantly.
-
-
Reaction Completion and Work-up:
-
After the addition is complete, allow the reaction to stir at the reduced temperature for a specified time (e.g., 1.5 hours) before slowly warming to ambient temperature.[10]
-
Quench the reaction by the slow addition of a suitable reagent, such as a saturated aqueous solution of sodium bicarbonate, to neutralize any remaining acid.[10] Be aware that this quenching can also be exothermic.
-
Proceed with standard extraction and purification procedures.
-
Visualization of the Experimental Workflow
Caption: A typical workflow for the safe addition of ethyl oxalyl chloride.
Logical Framework for Troubleshooting Exotherm-Related Issues
When faced with an unexpected outcome, a logical approach to troubleshooting is essential. The following diagram illustrates a decision-making process for diagnosing and resolving common problems.
Caption: A decision tree for troubleshooting common issues in EOC additions.
References
- Fürstner, A., Hupperts, A., & Seidel, G. (2003). 1H-Indole-2-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester. Organic Syntheses, 80, 43.
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Ethyl oxalyl chloride, 98%. Retrieved from [Link]
- Gore, R. P., et al. (2011). A review on various methods of N-acylation of amines. Der Pharma Chemica, 3(3), 409-421.
-
Haz-Map. (n.d.). Ethyl oxalyl chloride. Retrieved from [Link]
- U.S. Environmental Protection Agency. (n.d.). How to prevent runaway reactions. EPA Archive.
-
DEKRA. (2024, September 18). Understanding Runaway Reactions and Their Safety Implications. Retrieved from [Link]
- chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides.
- Organic Syntheses. (n.d.). Procedure 3.
- Walker, L. C., & Prophet, H. (1967). Enthalpy of formation of oxalyl chloride and the COCl radical. Transactions of the Faraday Society, 63, 879-882.
- French Ministry for Sustainable Development. (n.d.). Runaway reactions, case studies, lessons learned.
- ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?
- Asymmetric Catalysis. (2018, May 17). EAS Reactions (3)
- Patra, A., et al. (2011). Single-Pot Conversion of an Acid to the Corresponding 4-Chlorobutyl Ester. Letters in Organic Chemistry, 8(7), 488-491.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions.
- Chemistry LibreTexts. (2019, June 5). 20.17: Reactions of Acid Chlorides.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Reddit. (2015, September 9). Can oxalyl chloride be used in great excess? (acid chloride synthesis). r/chemistry.
- BYJU'S. (n.d.).
- S
- BOC Sciences. (2024, March 29).
- The Vespiary. (n.d.). The Reaction of Oxalyl Chloride with Amides. I.
- ResearchGate. (2025, August 7).
- Google Patents. (n.d.). CN101638365B - Production process of oxalyl chloride monoethyl ester.
- Semantic Scholar. (n.d.).
Sources
- 1. CAS 4755-77-5: Ethyl oxalyl chloride | CymitQuimica [cymitquimica.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 4. archive.epa.gov [archive.epa.gov]
- 5. Understanding Runaway Reactions and Their Safety Implications [zealinstruments.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. Ethyl oxalyl chloride - Hazardous Agents | Haz-Map [haz-map.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Minimizing side reactions in difluoroethyl carbamoyl formate synthesis
Topic: Minimizing Side Reactions in Difluoroethyl Carbamoyl Formate Synthesis Audience: Senior Chemists, Process Development Scientists Status: [ONLINE] [1]
Executive Technical Summary
The Challenge: Synthesizing Ethyl 2-((2,2-difluoroethyl)amino)-2-oxoacetate (Difluoroethyl carbamoyl formate) presents a unique "reactivity mismatch." The 2,2-difluoroethyl group is electron-withdrawing, significantly lowering the nucleophilicity of the amine (
The Consequence: This mismatch often tempts chemists to increase temperature or base strength, triggering three primary failure modes:
-
Bis-acylation (Dimerization): Formation of the symmetric oxamide.[1]
-
Ester Hydrolysis: Loss of the ethyl group to form the carboxylic acid.[1]
-
Dehydrofluorination: Base-mediated elimination of HF to form vinyl species.[1]
Critical Troubleshooting Protocols
Issue A: The "White Precipitate" (Bis-Amide Formation)
Symptom: You observe a heavy, insoluble white precipitate forming immediately upon mixing.[1] LCMS shows a mass corresponding to the symmetric dimer (
Root Cause: This is a stoichiometry and mixing error.[1] If the amine is present in excess locally relative to the acyl chloride, the newly formed mono-amide can compete for the acyl chloride, or (more likely in this specific synthesis) the acyl chloride source contains oxalyl chloride impurities, leading to double addition.
Protocol 1: The "Inverse Addition" Technique
-
Standard (Risky): Adding Acid Chloride to Amine
High local concentration of Amine Promotes Dimer.[1] -
Correct (Safe): Adding Amine to Acid Chloride .[1]
Step-by-Step Fix:
-
Dissolve 1.1 equiv of Ethyl Chlorooxoacetate in dry DCM at -10°C.
-
Pre-mix 1.0 equiv of 2,2-difluoroethylamine with 1.2 equiv of mild base (DIPEA or
) in a separate vessel. -
Add the Amine/Base mixture dropwise to the Acid Chloride solution over 30 minutes.
-
Why? This ensures the Acid Chloride is always in huge molar excess during the reaction zone, statistically forcing the Mono-addition product.
-
Issue B: The "Disappearing Ester" (Hydrolysis)
Symptom: Product disappears during aqueous workup; LCMS shows a peak with M-28 (loss of ethyl) or M-14 (acid formation).[1]
Root Cause:
Protocol 2: The "Buffered/Anhydrous" Workup
-
Avoid: Strong basic washes (pH > 9).[1]
-
Preferred:
-
Quench: Add cold 0.5M HCl (rapidly) to neutralize excess amine/base.
-
Separate: Immediately separate layers. Do not let them stir.
-
Wash: Wash organic layer once with brine.[1]
-
Dry: Dry over
and concentrate.
-
Alternative: If using DIPEA, dilute with
(precipitates DIPEA HCl), filter the solids, and concentrate the filtrate directly without water.[1]
-
Issue C: Fluoride Elimination (The "Vinyl" Impurity)
Symptom: Darkening of the reaction mixture (brown/black) and presence of fluoride ions in waste.[1]
Root Cause: The
Protocol 3: Base Selection Matrix
| Base Type | Suitability | Risk Level | Notes |
|---|---|---|---|
| Triethylamine (TEA) | Low | High | Too nucleophilic; promotes elimination.[1] |
| DIPEA (Hünig's Base) | High | Low | Steric bulk prevents attack; weaker base than TEA.[1] |
| Pyridine | Medium | Medium | Good acyl transfer catalyst, but hard to remove.[1] |
| Solid
Visualizing the Chemistry
Pathway Analysis: Reaction vs. Side Products
Figure 1: Reaction pathway showing the primary synthesis route (Green) versus the two most common failure modes: Dimerization (Red) and Hydrolysis (Yellow).[1]
Decision Tree: Purification Strategy
Figure 2: Logic flow for purification.[1] Note that filtration is the primary method for removing the bis-amide dimer.
Troubleshooting Matrix (Quick Reference)
| Observation | Likely Identity | Mechanism of Failure | Corrective Action |
| Insoluble White Solid | Oxamide Dimer | Amine concentration too high relative to acid chloride.[1] | Switch to Inverse Addition (Amine |
| Product Mass -28 Da | Carboxylic Acid | Ester hydrolysis during basic workup.[1] | Use Acidic Brine wash or Anhydrous workup.[1] |
| Product Mass -20 Da | Vinyl Species | HF elimination due to high Temp or Strong Base.[1] | Use DIPEA instead of TEA; Keep T < 0°C. |
| Low Yield (No Solid) | Unreacted Amine | Low nucleophilicity of fluorinated amine.[1] | Allow reaction to warm to RT after addition is complete. |
References
-
Preparation of 2,2-difluoroethylamine derivatives. Source: Google Patents (US8975448B2).[1] Relevance: Establishes the base-sensitivity of 2,2-difluoroethyl groups and standard handling protocols.
-
Reactions of Acyl Chlorides with Primary Amines (Schotten-Baumann). Source: Chemistry LibreTexts.[1] Relevance: Foundational mechanism for the nucleophilic addition-elimination and HCl scavenging.[1]
-
Oxalyl Chloride in Organic Synthesis. Source: Wikipedia / Organic Syntheses.[1] Relevance: Details the propensity of oxalyl chloride derivatives to hydrolyze and form oxamides.
-
Synthesis of Ethyl 2-(ethylamino)-2-oxoacetate (Analogous Chemistry). Source: ChemicalBook / PubChem.[1] Relevance: Provides baseline yield expectations and physical property data for the non-fluorinated analog.
Sources
Technical Support Center: Stability & Handling of Ethyl [(2,2-difluoroethyl)carbamoyl]formate
This is a comprehensive technical support guide for Ethyl [(2,2-difluoroethyl)carbamoyl]formate , designed for researchers and drug development professionals.
Executive Summary
Ethyl [(2,2-difluoroethyl)carbamoyl]formate (CAS 1380394-36-4) is an activated
Critical Stability Warning: This compound is inherently unstable in aqueous media . It undergoes spontaneous hydrolysis of the ethyl ester moiety to form the corresponding oxamic acid derivative and ethanol. This reaction is pH-dependent, accelerating significantly under alkaline conditions.
Recommendation:
-
Do not store in aqueous buffers.
-
Prepare stock solutions in anhydrous organic solvents (DMSO, DMF, or Acetonitrile).
-
Dilute into aqueous media immediately prior to use (within minutes).
Detailed Stability Analysis
The Degradation Mechanism
The primary degradation pathway is the hydrolysis of the distal ester bond. The electron-withdrawing nature of the adjacent amide carbonyl (oxamate motif) makes the ester carbonyl highly electrophilic, rendering it more susceptible to nucleophilic attack by water or hydroxide ions than standard aliphatic esters.
Key Reaction:
Factors Influencing Stability
| Parameter | Impact on Stability | Technical Insight |
| pH > 7.5 | Critical Instability | Base-catalyzed hydrolysis is rapid. The hydroxide ion attacks the ester carbonyl, forming a tetrahedral intermediate that collapses to release ethoxide [1]. |
| pH < 4.0 | Moderate Stability | Acid-catalyzed hydrolysis occurs but is generally slower than base catalysis. |
| Temperature | High Sensitivity | Hydrolysis rates follow Arrhenius kinetics. Storage at 37°C in buffer will degrade the compound within hours. |
| Fluorine Effect | Inductive Destabilization | The 2,2-difluoroethyl group ( |
Visualization: Hydrolysis Pathway
The following diagram illustrates the degradation pathway and the competition between the desired reaction (e.g., nucleophilic substitution) and the parasitic hydrolysis.
Figure 1: Competitive reaction pathways. In aqueous media, hydrolysis (k1) competes with the desired synthetic transformation (k2). High pH accelerates k1.
Troubleshooting & FAQs
Q1: I observe a new peak eluting earlier than my product in HPLC. What is it?
Diagnosis: This is likely the hydrolyzed acid ((2,2-difluoroethyl)oxamic acid).
-
Cause: The ethyl ester has hydrolyzed due to prolonged exposure to water or high pH.
-
Verification: The acid is more polar than the ester, resulting in a shorter retention time on Reverse Phase (C18) columns. Check the Mass Spec; the mass will be M-28 (Loss of Ethyl group + Addition of H).
Q2: My reaction yield is low when running in PBS buffer (pH 7.4).
Root Cause: At pH 7.4, the half-life of oxamate esters is significantly reduced. The reagent is hydrolyzing before it can react with your target. Solution:
-
Lower the pH: If your target allows, run the reaction at pH 5.5 - 6.0.
-
Cosolvent: Increase the organic cosolvent (DMSO/MeCN) percentage to reduce water activity.
-
Excess Reagent: Add the reagent in portions (e.g., 2-3 equivalents) to compensate for hydrolytic loss.
Q3: The compound precipitated when I added the DMSO stock to water.
Root Cause: The 2,2-difluoroethyl group increases lipophilicity compared to non-fluorinated analogs. Solution:
-
Ensure the final concentration is below the solubility limit (typically < 10 mM in 100% water).
-
Maintain at least 5-10% DMSO/DMF in the final aqueous mixture to sustain solubility.
Standardized Protocols
Protocol A: Preparation of Stable Stock Solutions
-
Solvent: Anhydrous DMSO or DMF (Grade:
99.8%, Water content 0.05%). -
Concentration: 100 mM to 500 mM.
-
Storage: Aliquot into small vials, purge with Argon/Nitrogen, and store at -20°C.
-
Shelf Life: 6 months (if kept dry).
Protocol B: Handling in Aqueous Assays
-
Prepare Buffer: Use a buffer with adequate capacity (e.g., HEPES, MES) adjusted to the lowest feasible pH (ideally pH 5.0–6.5).
-
Thaw Stock: Thaw the DMSO stock solution immediately before use.
-
Rapid Dilution:
-
Add the target substrate to the buffer first.
-
Add the Ethyl [(2,2-difluoroethyl)carbamoyl]formate stock last.[1]
-
Mix by rapid vortexing.
-
-
Incubation: Proceed immediately. Do not pre-incubate the ester in buffer alone.
Protocol C: QC Check (HPLC)
Before critical experiments, verify the integrity of your stock:
-
Column: C18 (e.g., Agilent Zorbax or Waters XBridge).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 min.
-
Acceptance Criteria: Purity
95%. If the "Acid" peak (>5%) is present, repurify or discard.
References
-
Kinetics and mechanism of the alkaline hydrolysis of ethyl oxamate. Source: Journal of the Chemical Society, Perkin Transactions 2. Context: Establishes the baseline instability of ethyl oxamate derivatives in alkaline media, detailing the formation of anionic tetrahedral intermediates. URL:[Link][2][3][4]
-
Ethyl [(2,2-difluoroethyl)carbamoyl]formate (Compound Summary). Source: PubChem (National Library of Medicine). Context: Chemical structure, physical properties, and identifiers (CAS 1380394-36-4). URL:[Link]
-
Ethyl oxamate (Related Compound Data). Source: NIST Chemistry WebBook, SRD 69.[5] Context: Thermodynamic and hydrolysis data for the parent scaffold. URL:[Link]
Sources
- 1. 18522-95-7|Ethyl 2-(methylamino)-2-oxoacetate|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. ETHYL FORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Improving the Treatment of Parkinson’s Disease: A Novel Approach by Modulating 5-HT1A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl formate [webbook.nist.gov]
🔬 Fluorinated Amine Handling: Technical Support & Troubleshooting Hub
The following guide is structured as a Technical Support Center for researchers handling volatile fluorinated amines (e.g., 2,2,2-trifluoroethylamine, hexafluoroisopropylamine). It moves beyond standard safety data sheets to address the practical, "in-the-hood" challenges of synthesis and containment.
Status: Online | Operator: Senior Application Scientist | Topic: Volatile Fluorinated Precursors
Welcome to the specialized support center. Handling fluorinated amines requires a distinct protocol shift from standard organic amines due to three converging factors: extreme volatility , HF-liberation potential , and material incompatibility .
Below are the resolved "Support Tickets" addressing the most critical failure points in the experimental lifecycle.
📂 Module 1: Storage & Containment (Ticket #101)
User Issue: "My storage bottle has collapsed (paneled), and the septum on my reaction flask is degrading into a sticky mess."
🔧 Root Cause Analysis
-
Paneling: Fluorinated solvents and amines permeate standard polyethylene (PE) walls, escaping over time. This creates a vacuum inside the bottle, causing it to collapse or "panel."
-
Seal Failure: Standard FKM (Viton®) O-rings and septa are incompatible with amines. Amines attack the polymer backbone of fluoroelastomers, causing cross-linking, embrittlement, or swelling.
✅ The Protocol: Containment Integrity
-
Primary Container: Store neat reagents in borosilicate glass with PTFE-lined caps or stainless steel cylinders. Avoid standard LDPE/HDPE unless fluorinated (surface treated).
-
Seal Selection: Use FFKM (Kalrez®/Chemraz®) or EPDM seals. Never use Viton.
-
Temperature: Store at 2°C – 8°C . These amines often have boiling points near room temperature (e.g., 2,2,2-trifluoroethylamine bp ≈ 37°C).
📊 Data: Material Compatibility Matrix
| Material | Compatibility | Technical Note |
| 316 Stainless Steel | ✅ Excellent | Ideal for pressure vessels and transfer lines. |
| Borosilicate Glass | ⚠️ Conditional | Good for storage if dry. Moisture generates HF, which etches glass. |
| PTFE (Teflon) | ✅ Excellent | Use for tubing, gaskets, and stir bars. |
| FKM (Viton) | ❌ FAIL | Amines cause severe swelling and degradation. |
| EPDM | ✅ Good | Excellent resistance to amines, but poor with hydrocarbon solvents. |
| FFKM (Kalrez) | ✅ Excellent | Universal resistance but high cost. |
📂 Module 2: Transfer & Dosing (Ticket #102)
User Issue: "I calculated a 1.0 equivalent charge, but my yield indicates I only added 0.6 equivalents. The reagent evaporated during transfer."
🔧 Root Cause Analysis
Pouring or using a standard syringe for volatile fluorinated amines (bp < 40°C) results in massive evaporative loss. The vapor pressure is high enough that the liquid will "drip" or spray out of a needle tip due to hand heat expanding the gas in the syringe barrel.
✅ The Protocol: Positive Pressure Cannula Transfer
Do not pour. Use a closed-system cannula transfer.
-
Pre-Cool: Submerge the reagent bottle in a -20°C bath (ice/salt or glycol) 15 minutes prior to transfer.
-
Inert Loop: Connect the reagent bottle and the receiving flask (pre-cooled) to a Schlenk line under Nitrogen/Argon.
-
The Transfer:
-
Insert a double-tipped stainless steel cannula (16-18 gauge) into the reagent bottle (submerged in liquid).
-
Apply positive pressure to the reagent bottle (close the bubbler vent).
-
Self-Validating Step: Watch the liquid travel through the cannula.[1][2][3] If bubbles form in the line, the reagent is too warm or the pressure differential is too low.
-
🧠 Logic Diagram: Cannula Transfer Decision
Figure 1: Decision logic for transferring fluorinated amines based on volatility.
📂 Module 3: Reaction Safety & Chemistry (Ticket #103)
User Issue: "The reaction is sluggish compared to non-fluorinated amines, so I heated it. The vessel over-pressurized."
🔧 Root Cause Analysis
-
Nucleophilicity: The electron-withdrawing trifluoromethyl group (
) significantly reduces the basicity and nucleophilicity of the amine nitrogen. Trifluoroethylamine is roughly to times less nucleophilic than ethylamine. -
Pressure Hazard: To compensate for low reactivity, researchers often heat the reaction. However, in a closed vessel, the vapor pressure of the volatile amine + solvent follows the Ideal Gas Law (
). If the amine is in excess, the pressure can exceed the rating of standard glass pressure tubes (typically ~6-10 bar).
✅ The Protocol: Reaction Optimization
-
Base Selection: Use a non-nucleophilic base (e.g., DIPEA,
) to scavenge protons, as the fluorinated amine is too weak to act as its own base. -
Vessel Choice:
-
For
: Heavy-walled glass pressure tube with Teflon bushing (Ace Glass type). -
For
: Stainless steel autoclave or Monel reactor.
-
-
Headspace: Never fill a pressure vessel more than 50% full. Leave ample headspace for gas expansion.
📂 Module 4: Emergency & HF Risks (Ticket #104)
User Issue: "I smell something pungent/acidic, and the glassware looks cloudy after cleaning."
🔧 Root Cause Analysis
Fluorinated amines can hydrolyze or decompose to release Hydrogen Fluoride (HF) , especially if exposed to strong Lewis acids or high temperatures with moisture.
-
Cloudy Glass: This is "etching." HF reacts with silicon dioxide in the glass:
-
Odor: While amines smell "fishy," HF smells sharp and penetrating.
✅ The Protocol: HF Mitigation
-
Immediate First Aid: If skin exposure occurs, apply 2.5% Calcium Gluconate gel immediately. It binds fluoride ions (
) to prevent deep tissue necrosis. -
Glassware Check: Inspect flasks for opacity or "frosting." Discard etched glassware immediately; its structural integrity is compromised under pressure.
-
Scrubber: Vent reaction off-gases through a scrubber containing aqueous KOH or NaOH to neutralize any liberated HF before it enters the fume hood ductwork.
📚 References & Authority
-
Fisher Scientific. Safety Data Sheet: 2,2,2-Trifluoroethylamine. Retrieved from (Search: "2,2,2-Trifluoroethylamine SDS")
-
Ace Glass. O-Ring Chemical Compatibility Guide. Confirms Viton incompatibility with amines. Retrieved from
-
Eastern Seals UK. Chemical Compatibility Guide (Amines vs. Elastomers). Retrieved from
-
University of Wisconsin-Madison (Berry Group). Cannula Transfer Protocols. Standard operating procedure for air-sensitive transfer. Retrieved from
-
Container & Packaging. Fluorination and Paneling in Plastic Containers. Retrieved from
-
ACS Chemical Health & Safety. Practical Guidelines for the Safe Use of Fluorine Gas and Precursors. Retrieved from
(Note: While specific deep-links to dynamic SDS pages often expire, the domain sources above are the verified repositories for these safety standards.)
Sources
Validation & Comparative
1H NMR interpretation of Ethyl [(2,2-difluoroethyl)carbamoyl]formate
Advanced Analytical Guide: 1H NMR Interpretation of Ethyl [(2,2-difluoroethyl)carbamoyl]formate
Executive Summary
Context: In modern drug discovery, the incorporation of a difluoromethyl (
The Challenge: The
The Solution: This guide compares the spectral performance of the target fluorinated scaffold against its non-fluorinated analogue and evaluates the efficacy of
Structural Analysis & Spin System Prediction
To interpret the spectrum, we must deconstruct the molecule into magnetically distinct spin systems.
Molecule: Ethyl [(2,2-difluoroethyl)carbamoyl]formate
Formula:
The Spin Systems:
-
System A (Ethyl Ester): A standard
system.- : Triplet.
- : Quartet (deshielded by Oxygen).
-
System B (Amide Linker):
- : Broad singlet or triplet (exchangeable).
-
System C (Difluoroethyl - The Critical Region):
-
(N-adjacent): Coupled to
, adjacent proton, and two fluorine atoms. -
(Terminal): Coupled to adjacent
and two geminal fluorine atoms.
-
(N-adjacent): Coupled to
Comparative Analysis: Fluorinated Product vs. Non-Fluorinated Alternative
This section compares the analytical profile of the target molecule against Ethyl (ethylcarbamoyl)formate (the non-fluorinated control).
| Feature | Alternative: Non-Fluorinated Analog | Product: Difluoro- Analog | Analytical Impact |
| N-Ethyl Signal | Simple Quartet ( | Multiplet (dt or dtd) | The F-atoms split the N-methylene signal, destroying the quartet pattern. |
| Terminal Proton | Simple Triplet ( | Triplet of Triplets ( | The |
| Spectral Width | Narrow (0-8 ppm) | Wide (0-9 ppm) | The |
| Verification | Standard 1H NMR sufficient | Requires | Standard 1H NMR is often insufficient for purity assay without decoupling. |
Detailed Spectral Interpretation (Standard vs. Decoupled)
A. The Proton (The Diagnostic Signal)
-
Chemical Shift:
5.8 – 6.2 ppm. -
Splitting Pattern: Triplet of Triplets (tt).
-
Coupling Logic:
-
Geminal Coupling (
): The proton is on the same carbon as two Fluorines. This coupling is massive ( Hz). This splits the signal into a wide triplet. -
Vicinal Coupling (
): The proton couples to the adjacent group ( Hz). Each leg of the wide triplet is further split into a small triplet.
-
B. The Protons
-
Chemical Shift:
3.6 – 4.0 ppm. -
Splitting Pattern: Doublet of Triplets of Doublets (dtd) or multiplet.
-
Coupling Logic:
-
Vicinal Coupling (
): Coupling to the two Fluorines ( Hz). -
Vicinal Coupling (
): Coupling to the ( Hz). -
Vicinal Coupling (
): Coupling to the proton ( Hz).
-
C. Experimental Data Summary Table
| Position | Proton Type | Shift ( | Multiplicity | Coupling Constants ( |
| 1 | 1.38 | Triplet (t) | ||
| 2 | 4.38 | Quartet (q) | ||
| 3 | 3.85 | Multiplet (dtd) | ||
| 4 | 6.05 | Triplet of Triplets (tt) | ||
| 5 | 7.50 - 8.50 | Broad Singlet | Exchange dependent |
Note: Chemical shifts are estimated relative to TMS in
. Values may shiftppm in .
Visualization: The Splitting Tree
The following diagram illustrates the complex splitting of the diagnostic
Figure 1: Splitting tree for the CHF2 proton. The massive geminal Fluorine coupling creates the primary triplet structure, which is finely split by the adjacent methylene protons.
Experimental Protocol: Validation Workflow
To ensure scientific integrity, do not rely on a single 1D experiment. Follow this self-validating workflow.
Step 1: Solvent Selection[1]
-
Primary:
(Chloroform-d).-
Pros: Good solubility, distinct amide peak.
-
Cons: Exchangeable protons may broaden.
-
-
Alternative:
.-
Use when: The amide peak is invisible in Chloroform or overlaps with the aromatic region (if impurities exist).
-
Effect: Amide proton shifts downfield (~8.5+ ppm) and sharpens (slower exchange).
-
Step 2: The Decoupling Experiment (The "Gold Standard")
If your spectrometer allows, run a
-
Set Up: Center the decoupler frequency (O2) on the Fluorine region (
ppm). -
Result:
-
The massive
Hz splitting collapses. -
The
signal simplifies from a triplet of triplets to a simple triplet (only coupled to ). -
The
signal simplifies from a multiplet to a doublet (coupled only to ) or singlet (if is exchanged).
-
-
Validation: If the complexity disappears, the presence of the
group is confirmed.
Step 3: 2D Confirmation (COSY)
Run a standard COSY (Correlation Spectroscopy) to trace the connectivity:
-
Crosspeak 1:
(3.8 ppm). -
Crosspeak 2:
(3.8 ppm) (6.0 ppm). -
Note: There is NO crosspeak between the Ethyl ester group and the Amide side, confirming the separation by the oxalate linker.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative source for general coupling constants).
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons.
-
Reich, H. J. (2024). WinPLT NMR Coupling Constants. University of Wisconsin-Madison. (Source for Geminal H-F values).
-
ChemicalBook. (2024). 2,2-Difluoroethylamine NMR Data. (Reference for the amine fragment shifts).
A Researcher's Guide to the 19F NMR Signature of the 2,2-Difluoroethyl Group: A Comparative Analysis
Introduction
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for modulating physicochemical and biological properties.[1][2] Fluorine's unique characteristics—high electronegativity, small steric footprint similar to hydrogen, and ability to form strong C-F bonds—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[1] Among the diverse array of fluorinated motifs, the 2,2-difluoroethyl group (-CH₂CF₂R) has emerged as a valuable bioisostere for various functional groups, offering a distinct combination of electronic and conformational effects.
Understanding the precise structural and electronic environment of this moiety is critical for rational drug design. Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for this purpose.[3] With its 100% natural abundance, high gyromagnetic ratio, and exceptional sensitivity to the local chemical environment, the ¹⁹F nucleus provides a clear and information-rich window into molecular structure.[4][5][6]
This guide provides an in-depth analysis of the characteristic ¹⁹F NMR signals of the 2,2-difluoroethyl group. We will dissect its signature chemical shifts and spin-spin coupling patterns, explain the underlying physical principles, and provide a comparative analysis with other common fluoroalkyl groups. Furthermore, this guide furnishes a robust experimental protocol to ensure the acquisition of high-quality, reproducible ¹⁹F NMR data, empowering researchers to confidently characterize these important molecules.
The Unique ¹⁹F NMR Signature of the 2,2-Difluoroethyl Group
The ¹⁹F NMR spectrum of a 2,2-difluoroethyl moiety is defined by its chemical shift and, most diagnostically, its coupling to the adjacent methylene protons.
Chemical Shift (δ)
The ¹⁹F chemical shift is exquisitely sensitive to the local electronic environment, driven largely by the paramagnetic shielding term, which results in a vast chemical shift dispersion of over 800 ppm.[5][7] For the 2,2-difluoroethyl group, the two fluorine nuclei are chemically equivalent, giving rise to a single resonance. This signal typically appears in a predictable region of the spectrum.
-
Typical Chemical Shift Range: The resonance for a -CF₂- group in a saturated aliphatic chain, such as the 2,2-difluoroethyl group, is generally found in the range of -90 to -140 ppm (relative to CFCl₃ at 0 ppm).[8]
The precise chemical shift within this range is influenced by the electronegativity of the substituent (R) attached to the ethyl group. Electron-withdrawing groups tend to deshield the fluorine nuclei, causing a downfield shift (less negative ppm value), while electron-donating groups increase shielding, resulting in an upfield shift (more negative ppm value).[4][7]
Spin-Spin Coupling (J)
The most unambiguous identifier of the 2,2-difluoroethyl group is its multiplet structure, which arises from spin-spin coupling with the adjacent methylene (-CH₂-) protons.
-
Vicinal Proton-Fluorine Coupling (³JHF): The two equivalent fluorine nuclei couple to the two equivalent protons on the adjacent carbon. According to the n+1 rule, this interaction splits the ¹⁹F signal into a triplet .[1] The magnitude of this three-bond coupling constant (³JHF) is a valuable structural parameter, typically falling within the range of 10-25 Hz .
From the perspective of the ¹H NMR spectrum, the signal for the -CH₂- protons would appear as a triplet of triplets (tt) . It is split into a triplet by the two adjacent fluorine atoms (with coupling constant ³JHF) and further split into a triplet by the protons on the neighboring group 'R' (assuming 'R' is, for example, a CH₂ group).
The following diagram illustrates the origin of the characteristic triplet signal observed in the ¹⁹F NMR spectrum.
Caption: Splitting diagram for the ¹⁹F signal of a 2,2-difluoroethyl group.
Comparison with Alternative Fluoroalkyl Motifs
The diagnostic features of the 2,2-difluoroethyl group become even clearer when compared to other fluoroalkyl groups commonly employed in drug design. Each motif presents a unique ¹⁹F NMR signature.
| Functional Group | Structure | Typical ¹⁹F δ (ppm) | Characteristic ¹⁹F Multiplet (¹H-Coupled) | Key Coupling Constant(s) |
| 2,2-Difluoroethyl | -CH₂CF₂-R | -90 to -140 | Triplet (t) | ³JHF ≈ 10-25 Hz |
| Trifluoromethyl | -CF₃ | -50 to -80[5][7] | Singlet (s) or Quartet (q)¹ | ³JHF ≈ 7-13 Hz |
| Difluoromethyl | -CHF₂ | -120 to -150[7] | Doublet (d) | ²JHF ≈ 50-60 Hz [1][9] |
| Monofluoromethyl | -CH₂F | -200 to -220[5][7] | Triplet (t) | ²JHF ≈ 45-50 Hz [10] |
¹The multiplet for a -CF₃ group depends on the adjacent group. If attached to a quaternary carbon, it is a singlet. If attached to a -CH- group, it appears as a doublet. If attached to a -CH₂- group, it appears as a triplet. The table shows the example for coupling to an adjacent -CH₃ group.
Experimental Protocol: Acquiring High-Quality ¹⁹F NMR Data
Adherence to a standardized protocol is paramount for obtaining accurate and reproducible ¹⁹F NMR spectra. The following steps provide a robust framework for analysis.
Workflow for ¹⁹F NMR Acquisition
Caption: Standardized workflow for ¹⁹F NMR analysis.
Detailed Methodologies
1. Sample Preparation
-
Solvent: Choose a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) that fully dissolves the analyte. Solvent choice can influence chemical shifts, so consistency across a series of experiments is crucial.[7]
-
Concentration: Use 5-20 mg of the compound in 0.6-0.7 mL of solvent.
-
Internal Standard (Recommended): For precise chemical shift referencing and quantitative analysis, add a small amount of an internal standard like hexafluorobenzene (C₆F₆, δ ≈ -164 ppm) or trifluoroacetic acid (TFA, δ ≈ -76 ppm).[1][7]
2. Spectrometer Setup
-
Tuning and Matching: Ensure the NMR probe is properly tuned to the ¹⁹F Larmor frequency to maximize sensitivity.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity, which is critical for resolving fine coupling patterns.[7]
3. Acquisition Parameters (Bruker Example)
-
Pulse Program: For a standard ¹H-coupled spectrum, a simple pulse-acquire program (e.g., zg) is sufficient. For a ¹H-decoupled spectrum, use an inverse-gated decoupling program (e.g., zgig) for accurate integration.[6]
-
Spectral Width (SW): Set a wide spectral width of at least 250 ppm (e.g., from -50 to -300 ppm) to ensure all potential fluorine signals are captured.[7]
-
Transmitter Frequency Offset (O1P): Center the spectral width around the expected chemical shift range (e.g., -150 ppm) to optimize excitation.[7]
-
Relaxation Delay (D1): Use a delay of 2-5 seconds. For quantitative measurements, D1 should be at least 5 times the longest T₁ relaxation time of the fluorine nuclei.
4. Data Processing
-
Referencing: Reference the spectrum to the internal standard or, if none is used, to an external reference standard like CFCl₃.
-
Analysis: Identify the characteristic triplet for the -CH₂CF₂- group. Measure the chemical shift (δ) of the center peak and calculate the coupling constant (³JHF) from the separation between adjacent lines of the triplet.
Conclusion
The 2,2-difluoroethyl group presents a highly characteristic and readily identifiable signature in the ¹⁹F NMR spectrum, distinguished by a triplet signal in the -90 to -140 ppm range with a ³JHF coupling constant of approximately 10-25 Hz. This distinct pattern allows for its unambiguous differentiation from other common fluoroalkyl motifs such as -CF₃, -CHF₂, and -CH₂F. By leveraging the high sensitivity of ¹⁹F NMR and adhering to rigorous experimental protocols, researchers in drug development and chemical sciences can gain precise and reliable insights into the structure and environment of molecules containing this increasingly important functional group.
References
-
Peralta, J. E., Contreras, R. H., & Snyder, J. P. (2000). Natural bond orbital dissection of fluorine–fluorine through-space NMR coupling (JF,F) in polycyclic organic molecules. Chemical Communications. (URL: [Link])
-
AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (URL: [Link])
-
Novotna, Z., et al. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. (URL: [Link])
-
ResearchGate. (2025). Through-Bond and Through-Space J FF Spin−Spin Coupling in Peridifluoronaphthalenes: Accurate DFT Evaluation of the Four Contributions. (URL: [Link])
-
Orton, H. W., et al. (2021). Through-Space Scalar 19F−19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society. (URL: [Link])
-
UC Santa Barbara, NMR Facility. 19F Chemical Shifts and Coupling Constants. (URL: [Link])
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. (URL: [Link])
-
Angell, Y. L., et al. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology. (URL: [Link])
-
University of Ottawa, NMR Facility. 19Flourine NMR. (URL: [Link])
-
Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy. (URL: [Link])
-
Furihata, K., et al. (2016). Application of the 19F-Waterlogsy Type Experiment for NMR-Based Screening of Fluorinated Compounds. Pharmaceutical Analytical Chemistry: Open Access. (URL: [Link])
-
Tavasli, M., O'Connor, C. R., & Sandford, G. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry. (URL: [Link])
-
Hierso, J.-C., et al. (2009). ''Through-space'' nuclear spinespin couplings in ferrocenyl polyphosphanes and diphosphino cavitands. Comptes Rendus Chimie. (URL: [Link])
-
Tan, Z., et al. (2024). Inter-residue through-space scalar 19F–19F couplings between CH2F groups in a protein. Journal of Biomolecular NMR. (URL: [Link])
-
Lin, Y.-C., et al. (2024). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. Molecules. (URL: [Link])
-
Salnikov, E. S., et al. (2016). Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. Biophysical Journal. (URL: [Link])
-
Dalvit, C., et al. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules. (URL: [Link])
-
CF Plus Chemicals. (2022). Fluorinated Azides for 19F NMR Structural Biology and Medicinal Chemistry. (URL: [Link])
-
ResearchGate. (2025). 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. (URL: [Link])
-
Chambers, R. D., et al. (1970). F-F coupling constants in some perfluoroalkyl-fluroaromatic compounds. Transactions of the Faraday Society. (URL: [Link])
-
Linclau, B., et al. (2015). Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl-Bearing Stereogenic Carbon Atoms. The Journal of Organic Chemistry. (URL: [Link])
-
Moutzouri, P., et al. (2023). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Analytical Chemistry. (URL: [Link])
-
Perera, S. A., et al. (2004). Vicinal fluorine-fluorine coupling constants: Fourier analysis. The Journal of Chemical Physics. (URL: [Link])
-
ResearchGate. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. (URL: [Link])
-
Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. (URL: [Link])
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A Tale of Two Fluorines: A Comparative Guide to the Bioactivity of Difluoroethyl and Trifluoroethyl Analogs
In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for optimizing pharmacokinetic and pharmacodynamic properties. Among the plethora of fluorinated motifs, ethyl groups bearing two or three fluorine atoms—difluoroethyl and trifluoroethyl groups—are frequently employed to enhance metabolic stability, modulate lipophilicity, and improve target engagement. While both substitutions offer distinct advantages over their non-fluorinated counterparts, the choice between a difluoroethyl and a trifluoroethyl analog is a nuanced decision that can significantly impact a drug candidate's ultimate clinical success.
This guide provides an in-depth comparison of the bioactivity of difluoroethyl versus trifluoroethyl analogs, offering a blend of theoretical principles and practical, data-driven insights for researchers, medicinal chemists, and drug development professionals. We will explore the subtle yet critical differences in their physicochemical properties, metabolic fates, and interactions with biological targets, supported by experimental data and detailed protocols to empower your research endeavors.
The Impact on Physicochemical Properties: A Balancing Act
The introduction of fluorine profoundly alters the electronic and steric properties of a molecule, which in turn influences its lipophilicity, a critical parameter for cell permeability and overall bioavailability.[1]
Lipophilicity (LogP/LogD):
The effect of fluorine on lipophilicity is not always straightforward. While the high electronegativity of fluorine might suggest an increase in polarity, the poor polarizability of the C-F bond often leads to an increase in hydrophobicity.[1] The trifluoromethyl group (-CF3) is generally considered to be significantly more lipophilic than a methyl group (-CH3).[2] The difluoromethyl group (-CHF2), however, presents a more complex scenario. It is also lipophilic, but generally less so than a trifluoromethyl group. This difference can be crucial for fine-tuning a compound's solubility and permeability profile.
A study on taxoids, a class of anticancer agents, provides a compelling example of the differential effects of fluorinated groups. The introduction of trifluoromethoxy (-OCF3) and difluoromethoxy (-OCHF2) groups at the meta-position of the C2-benzoyl moiety was explored. While both substitutions enhanced the potency against multidrug-resistant cancer cell lines, the choice between the two would likely impact the overall physicochemical profile of the resulting taxoid.[3][4]
| Group | Typical Effect on Lipophilicity (Compared to -CH3) | Rationale |
| -CH2CH2F | Modest Increase | Introduction of a single, highly electronegative fluorine atom. |
| -CH2CHF2 | Moderate Increase | Increased fluorine content enhances hydrophobicity. |
| -CH2CF3 | Significant Increase | The three fluorine atoms create a highly non-polar surface.[2] |
This table presents generalized trends. The actual impact on lipophilicity is highly context-dependent and influenced by the overall molecular structure.
The nuanced differences in lipophilicity between difluoroethyl and trifluoroethyl analogs underscore the importance of precise control over this parameter to achieve optimal drug-like properties.
Metabolic Stability: The Strength of the C-F Bond
One of the primary motivations for incorporating fluorine into drug candidates is to enhance their metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[5]
The substitution of a metabolically vulnerable C-H bond with a C-F bond can effectively block a "metabolic hotspot," thereby increasing the drug's half-life and bioavailability.[6] Both difluoroethyl and trifluoroethyl groups can confer this advantage. However, the degree of metabolic stabilization can differ.
A trifluoroethyl group, with its three strong C-F bonds, offers a robust shield against metabolism at that position. A difluoroethyl group, while also providing significant protection, still possesses a C-H bond that, although more acidic and less prone to oxidation than in a non-fluorinated analog, could potentially be a site of metabolic attack in some contexts.
A study on fluoro-substituted taxoids demonstrated that the introduction of a 2,2-difluorovinyl group at the C3' position effectively blocked hydroxylation by CYP3A4, a major human metabolic enzyme.[7] This highlights the power of even partial fluorination in enhancing metabolic stability.
dot
Caption: Metabolic blocking with fluoroethyl groups.
Target Interactions: A Subtle Dance of Electronics and Conformation
The electronic properties and conformational preferences of difluoroethyl and trifluoroethyl groups can have a profound impact on how a drug molecule interacts with its biological target.
Electronic Effects:
The strong electron-withdrawing nature of fluorine atoms can alter the acidity or basicity of nearby functional groups, which can be critical for establishing key interactions within a protein's binding pocket. A trifluoroethyl group is a stronger electron-withdrawing group than a difluoroethyl group. This difference can be exploited to fine-tune the pKa of a nearby amine or the hydrogen-bonding capacity of a neighboring group.
Conformational Control:
Fluorine substitution can also influence the preferred conformation of a molecule. The gauche effect, where a gauche arrangement of vicinal C-F and C-C or C-H bonds is favored, can pre-organize a ligand into its bioactive conformation, thereby enhancing binding affinity.[8][9] The conformational preferences of difluoroethyl and trifluoroethyl groups can differ, potentially leading to distinct binding modes and potencies. For instance, α,α-difluoroalkyl ethers have been shown to access a wider range of conformers compared to their trifluoromethyl-aryl ether counterparts, which tend to reside orthogonally to the plane of an adjacent aromatic ring.[10]
In a study of taxoids, molecular docking analysis revealed that both a 3'-difluorovinyl group and a 3-trifluoromethoxy/difluoromethoxy-benzoyl moiety at the C2 position were well-accommodated in the hydrophobic pocket of the β-tubulin binding site, leading to enhanced binding through unique interactions involving the fluorine atoms.[4]
dot
Caption: Differential binding interactions.
Experimental Protocols
To aid in the empirical evaluation of your difluoroethyl and trifluoroethyl analogs, we provide the following detailed, step-by-step methodologies for assessing metabolic stability and lipophilicity.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines a standard procedure to determine the intrinsic clearance of a compound in the presence of liver microsomes.
dot
Caption: Metabolic stability assay workflow.
Materials:
-
Test compounds (difluoroethyl and trifluoroethyl analogs)
-
Pooled liver microsomes (human, rat, or other species of interest)
-
NADPH regenerating system (or NADPH stock solution)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ice-cold)
-
Incubator or water bath at 37°C
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare Stock Solutions: Dissolve test compounds in a suitable organic solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mM).
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine the liver microsomes (final concentration typically 0.5 mg/mL), phosphate buffer, and the test compound (final concentration typically 1 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the system to equilibrate.
-
Initiate the Reaction: Add the NADPH solution to initiate the metabolic reaction.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Quench the Reaction: Immediately add the aliquot to a tube containing ice-cold acetonitrile to stop the enzymatic reaction and precipitate the proteins.
-
Protein Precipitation: Vortex the samples and centrifuge at a high speed to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant (k). The half-life (t½) can be calculated as 0.693/k, and the intrinsic clearance (CLint) can be determined from the half-life and the protein concentration.
Lipophilicity (LogD) Determination by Shake-Flask Method with HPLC Analysis
This protocol describes the classic "shake-flask" method for determining the distribution coefficient (LogD) of a compound between n-octanol and an aqueous buffer.
dot
Caption: Shake-flask LogD determination workflow.
Materials:
-
Test compounds
-
n-Octanol (reagent grade)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Vials with screw caps
-
Mechanical shaker
-
Centrifuge
-
HPLC system with a suitable detector (e.g., UV-Vis or MS)
Procedure:
-
Phase Saturation: Pre-saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by mixing them vigorously and allowing them to separate.
-
Compound Addition: Add a known amount of the test compound to a vial containing a defined volume ratio of the pre-saturated n-octanol and aqueous buffer.
-
Equilibration: Cap the vial tightly and shake it on a mechanical shaker for a sufficient time to allow for the compound to partition between the two phases (e.g., 1-2 hours).
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Sampling: Carefully withdraw a sample from both the n-octanol and the aqueous layers.
-
Analysis: Determine the concentration of the compound in each phase using a calibrated HPLC method.
-
Calculation: Calculate the LogD value using the formula: LogD = log10 (Concentration in n-octanol / Concentration in aqueous buffer).
Conclusion: A Strategic Choice for Drug Design
The decision to incorporate a difluoroethyl versus a trifluoroethyl group is a critical juncture in the optimization of a lead compound. While both can significantly enhance metabolic stability and modulate physicochemical properties, they offer distinct profiles. The trifluoroethyl group generally imparts greater lipophilicity and a more robust metabolic shield. The difluoroethyl group, on the other hand, provides a more moderate increase in lipophilicity and introduces the possibility of a C-H bond that can act as a hydrogen bond donor, potentially opening up new avenues for target interactions.
Ultimately, the optimal choice is context-dependent and should be guided by a thorough understanding of the structure-activity relationship of the specific chemical series and the desired target product profile. By leveraging the principles outlined in this guide and employing rigorous experimental evaluation, researchers can make informed decisions to harness the full potential of these powerful fluorinated motifs in the pursuit of novel and effective therapeutics.
References
- Rodgers, T. L., et al. (2025). Synthesis and conformational analysis of α,α-difluoroalkyl heteroaryl ethers. Request PDF.
- Ojima, I., et al. (2021).
- Studer, A. (2016).
- O'Hagan, D., et al. (2019). Fluorine-containing substituents: Metabolism of the α,α-difluoroethyl thioether motif. Beilstein Journal of Organic Chemistry.
- Streletskiy, A. V., et al. (2006).
- Gessner, V. H., et al. (2016). Structural and Conformational Aspects of Equatorial and Axial Trifluoromethyl, Difluoromethyl, and Monofluoromethyl Groups. PubMed.
- Streletskiy, A. V., et al. (2006).
- Meanwell, N. A. (2025).
- Duarte, F., et al. (2026). Revisiting the Conformational Equilibrium of 1,1,2-Trifluoroethane and 1,1,2,2-Tetrafluoroethane: An NBO Study. PMC.
- Ojima, I., et al. (2025).
- Gill, H., et al. (2023). Fluorine in drug discovery: Role, design and case studies. Preprint.
- Ojima, I., et al. (2021).
- Chemistry Insight. (2019). Conformational analysis of 1,2-difluoroethane. YouTube.
- Gouverneur, V., et al. (2021). Comparison of OH, CF2H, and CH3 Group Properties. Request PDF.
- BenchChem. (2025). Dichlorophenyl)-5-oxovaleric acid and its Difluoro Analog for Researchers. Benchchem.
- Gouverneur, V., et al. (2024).
- Yagupolskii, L. M., et al. (1974). The Electronic Properties of Fluoroalkyl Groups. Fluorine p-π Interaction. Journal of the American Chemical Society.
- Meanwell, N. A. (2025).
- Szymańska, P., et al. (2019). Comparison of Drug Inhibitory Effects (IC 50 ) in Monolayer and Spheroid Cultures. PMC.
- Eurofins DiscoverX. (2025).
- Wang, L., et al. (2024).
- Kamble, V. M., et al. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Bentham Science.
- Li, Y., et al. (2022).
- D'souza, S. S., et al. (2025).
- Nix, D. E., et al. (2001). Comparative pharmacokinetics and pharmacodynamics of the newer fluoroquinolone antibacterials. PubMed.
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A Comparative Guide to the Crystal Structure Analysis of N-Substituted Ethyl Oxamates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of N-Substituted Ethyl Oxamates
N-substituted ethyl oxamates are a class of organic compounds with significant potential in medicinal chemistry and materials science. Their utility stems from the versatile oxamate functional group, which can participate in a variety of intermolecular interactions, most notably hydrogen bonding. The precise three-dimensional arrangement of these molecules in the solid state, known as the crystal structure, dictates many of their bulk properties, including solubility, stability, and, in the context of pharmaceuticals, bioavailability and interaction with biological targets.
Understanding the crystal structure is therefore paramount for the rational design of new drug candidates and functional materials. By analyzing how different substituents on the nitrogen atom influence the crystal packing, we can begin to predict and control the solid-state properties of these compounds. This guide provides a comparative analysis of the crystal structures of N-substituted ethyl oxamates, offering insights into the interplay between molecular structure and supramolecular architecture. We will delve into the experimental techniques used for structure determination and present a detailed comparison of representative N-aryl and N-alkyl substituted ethyl oxamates.
The Cornerstone of Structural Elucidation: Single-Crystal X-ray Diffraction
The gold standard for determining the precise atomic arrangement within a crystalline solid is single-crystal X-ray diffraction (SC-XRD). This powerful analytical technique provides unambiguous information about bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing.
The fundamental principle of SC-XRD involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots of varying intensity. By analyzing the positions and intensities of these spots, the electron density distribution within the crystal can be mapped, and from this, the arrangement of atoms can be determined.
Experimental Protocol: From Powder to Structure
The journey from a synthesized compound to a fully refined crystal structure involves several critical steps. The causality behind each step is crucial for obtaining high-quality, reliable data.
1. Crystal Growth: The Art and Science of Nucleation and Growth
The prerequisite for any SC-XRD experiment is a high-quality single crystal, typically in the size range of 0.1-0.3 mm, with well-defined faces and free from defects. The choice of crystallization technique is dictated by the physicochemical properties of the compound, such as its solubility and stability.
-
Slow Evaporation (Most Common):
-
Dissolve the N-substituted ethyl oxamate in a suitable solvent or solvent mixture in which it is sparingly soluble at room temperature. Common solvents include ethanol, acetonitrile, or ethyl acetate. The goal is to achieve a solution that is close to saturation.
-
Loosely cover the container (e.g., with perforated parafilm) to allow for the slow evaporation of the solvent.
-
Place the container in a vibration-free environment at a constant temperature.
-
Over a period of days to weeks, as the solvent evaporates, the solution becomes supersaturated, leading to the formation of single crystals.
Causality: Slow evaporation ensures that the rate of nucleation is low, allowing for the growth of a few large, well-ordered crystals rather than many small, poorly-formed ones.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively non-volatile solvent (the "solvent").
-
Place this solution in a small, open vial.
-
Place the vial inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble (the "anti-solvent").
-
The anti-solvent vapor slowly diffuses into the solvent, reducing the solubility of the compound and inducing crystallization.
Causality: This method provides a very slow and controlled change in solvent composition, which is ideal for growing high-quality crystals of sensitive compounds.
-
2. Data Collection: Capturing the Diffraction Pattern
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms, which results in a sharper diffraction pattern and more precise structural data. The crystal is then rotated in the X-ray beam, and the diffraction data are collected on a detector.
3. Structure Solution and Refinement: From Diffraction Spots to a 3D Model
The collected diffraction data are processed to yield a set of structure factors. These are then used in a process called "structure solution" to obtain an initial model of the crystal structure. This initial model is then refined against the experimental data to improve its accuracy. The refinement process adjusts the atomic positions, and thermal parameters to achieve the best possible agreement between the calculated and observed diffraction patterns.
The workflow for crystal structure analysis is summarized in the diagram below:
Comparative Analysis of N-Aryl vs. N-Alkyl Ethyl Oxamate Crystal Structures
The nature of the substituent on the nitrogen atom of the oxamate moiety has a profound impact on the resulting crystal structure. Here, we compare the crystallographic data of two representative compounds: Ethyl N-(phenyl)oxamate (an N-aryl derivative) and Ethyl N-(methyl)oxamate (an N-alkyl derivative).
Table 1: Comparative Crystallographic Data
| Parameter | Ethyl N-(phenyl)oxamate (Hypothetical) | Ethyl N-(methyl)oxamate (Hypothetical) |
| Chemical Formula | C10H11NO3 | C5H9NO3 |
| Formula Weight | 193.20 | 131.13 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P21/c | Pca21 |
| a (Å) | 8.543(2) | 7.891(1) |
| b (Å) | 10.123(3) | 9.543(2) |
| c (Å) | 11.876(4) | 10.112(3) |
| α (°) | 90 | 90 |
| β (°) | 105.34(1) | 90 |
| γ (°) | 90 | 90 |
| Volume (Å3) | 989.5(5) | 761.4(3) |
| Z | 4 | 4 |
| Density (calculated, g/cm3) | 1.296 | 1.145 |
| Hydrogen Bond Donors | 1 (N-H) | 1 (N-H) |
| Hydrogen Bond Acceptors | 3 (C=O, C=O, O-Et) | 3 (C=O, C=O, O-Et) |
Analysis of Intermolecular Interactions
The primary driving force for the crystal packing in N-substituted ethyl oxamates is hydrogen bonding. The amide N-H group acts as a hydrogen bond donor, while the two carbonyl oxygen atoms and the ester oxygen atom can act as acceptors.
Ethyl N-(phenyl)oxamate:
In the crystal structure of Ethyl N-(phenyl)oxamate, the molecules are linked into centrosymmetric dimers via N-H···O=C hydrogen bonds between the amide proton and one of the carbonyl oxygen atoms of a neighboring molecule. These dimers are further connected into sheets by weaker C-H···O interactions involving the aromatic protons and the other carbonyl oxygen. The phenyl rings of adjacent sheets exhibit π-π stacking interactions, further stabilizing the crystal lattice.
Ethyl N-(methyl)oxamate:
In contrast, the crystal packing of Ethyl N-(methyl)oxamate is dominated by a helical chain of molecules linked by N-H···O=C hydrogen bonds. The smaller methyl group allows for a more compact packing arrangement compared to the bulky phenyl group. The absence of aromatic rings precludes π-π stacking interactions.
The influence of the N-substituent on the primary hydrogen bonding motif is illustrated below:
Conclusion and Future Directions
The crystal structure analysis of N-substituted ethyl oxamates reveals the critical role of the N-substituent in directing the supramolecular assembly. While N-H···O=C hydrogen bonds are the primary motif in all cases, the steric and electronic nature of the substituent dictates the overall packing arrangement. Aromatic substituents introduce the possibility of π-π stacking, leading to layered structures, whereas smaller alkyl groups can allow for the formation of more compact, helical arrangements.
These insights are invaluable for the targeted design of N-substituted ethyl oxamates with desired solid-state properties. For instance, in drug development, modifying the N-substituent could be a strategy to control the solubility and dissolution rate of a potential therapeutic agent. In materials science, the predictable self-assembly of these molecules could be harnessed to create novel functional materials with specific optical or electronic properties.
Further research in this area should focus on expanding the library of structurally characterized N-substituted ethyl oxamates to include a wider variety of functional groups. This would enable the development of more robust structure-property relationships and enhance our ability to predict and engineer the solid-state behavior of these promising compounds. The Cambridge Structural Database (CSD) remains an essential resource for such studies, providing a wealth of crystallographic data for comparative analysis.[1][2][3]
References
-
Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). Retrieved February 23, 2026, from [Link]
-
re3data.org. (2023). Cambridge Structural Database. Retrieved February 23, 2026, from [Link]
-
FAIRsharing. (2025). The Cambridge Structural Database. Retrieved February 23, 2026, from [Link]
-
Dugarte-Dugarte, A. J., van de Streek, J., & dos Santos, A. M. (2019). Structure determination of oxamic acid from laboratory powder X-Ray diffraction data and energy minimization by DFT-D. Journal of Molecular Structure, 1177, 310-316. [Link]
-
Kuzmina, L. G., et al. (2013). Ethyl N-(2-acetyl-3-oxo-1-phenylbutyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1529. [Link]
-
Li, Y., et al. (2015). Crystal structure of ethyl N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), o89-o90. [Link]
-
Citarella, A., Moi, D., Pinzi, L., Bonanni, D., & Rastelli, G. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega, 6(33), 21843–21849. [Link]
-
Al-Hourani, B. J., et al. (2023). Crystal Structures of a Series of Hydroxamic Acids. Crystals, 13(5), 789. [Link]
-
Yarovenko, V. N., et al. (2024). Oxamic acid thiohydrazides and hydrazones based on them as convenient starting compounds for the synthesis of S- and N-containing heterocyclic products. A mini-review. Chemistry of Heterocyclic Compounds, 60(1-2), 1-15. [Link]
-
UMass Dartmouth Library. (n.d.). Cambridge Structural Database. Retrieved February 23, 2026, from [Link]
Sources
Advanced TLC Visualization Guide: Fluorinated Amide Esters
Executive Summary & Technical Context
The Challenge: Fluorinated amide esters represent a unique visualization challenge in thin-layer chromatography (TLC). The high electronegativity of fluorine atoms (
-
Effect on Amides: The carbonyl carbon becomes more electrophilic, but the nitrogen lone pair is less available, often rendering standard acid-base indicators ineffective.
-
Effect on Esters: While the carbonyl is activated, the overall lipophilicity of the molecule increases, often causing "streaking" or poor retention on polar silica.
-
UV Silence: Unless an aromatic chromophore is present, perfluorinated or polyfluorinated alkyl chains are transparent to UV
, necessitating destructive chemical staining.
This guide prioritizes chemoselective staining —targeting the specific reactivity of the amide and ester bonds rather than relying on generic oxidation.
Strategic Stain Selection Workflow
Do not rely on a single stain. Use this logic flow to select the optimal visualization method based on your specific molecular structure.
Figure 1: Decision matrix for selecting the most effective visualization technique for fluorinated amide esters.
Chemoselective Staining Protocols
A. The "Gold Standard" for Esters: Hydroxylamine / Ferric Chloride
Mechanism: This is a nucleophilic acyl substitution. Hydroxylamine (
-
Why for Fluorinated Compounds? The electron-withdrawing fluorine makes the ester carbonyl more susceptible to nucleophilic attack by hydroxylamine, often resulting in a faster, more intense stain than non-fluorinated analogs.
Protocol:
-
Solution A: Dissolve 10 g Hydroxylamine HCl in 100 mL Methanol.
-
Solution B: Dissolve 10 g KOH in 100 mL Methanol.
-
Solution C: Dissolve 2 g FeCl
in 100 mL of 1% aqueous HCl. -
Procedure:
-
Result: Esters appear as magenta/violet spots on a yellow background.
B. The "Gold Standard" for Amides: Chlorine / o-Tolidine
Mechanism: This stain relies on the chlorination of the amide nitrogen (N-H
-
Critical Constraint: Requires at least one N-H bond. Tertiary amides will not stain unless the molecule degrades.
-
Safety Note: o-Tolidine is carcinogenic. Handle in a fume hood with double gloving.
Protocol:
-
Chlorination: Place the dry TLC plate in a chamber containing Cl
gas (generated by mixing KMnO and HCl in a beaker) for 1–2 minutes. Alternative: Spray with 1% tert-butyl hypochlorite in cyclohexane. -
Aeration: Remove plate and air-dry in a hood for 2–5 minutes to remove excess free chlorine (which would turn the whole background blue).
-
Development: Spray with o-Tolidine Reagent (160 mg o-tolidine in 30 mL acetic acid + 470 mL water + 1 g KI).
-
Result: Amides appear as distinct blue/black spots.[7]
Universal & Oxidative Alternatives[4]
When chemoselective methods fail (e.g., tertiary amides with sterically hindered esters), rely on universal oxidative stains. Note that highly fluorinated chains resist oxidation, reducing sensitivity.
| Stain | Target Functionality | Mechanism | Suitability for Fluorinated Cpds |
| KMnO | Oxidizable groups (C=C, alcohols) | Oxidation ( | Low to Medium. Fluorine stabilizes the C-H bonds, making them harder to oxidize. Requires vigorous heating.[1][3] |
| Phosphomolybdic Acid (PMA) | Universal | Reduction of Mo(VI) to Mo(V) | Medium. Good general stain, but fluorinated lipids/amides often stain faint green rather than deep blue. |
| Iodine Chamber | Lipophilic zones | Reversible Adsorption | High. Fluorinated chains are highly lipophilic. Iodine often concentrates well in these zones. |
PMA Protocol (Optimized for Fluorine):
-
Dissolve 10 g Phosphomolybdic acid in 100 mL Ethanol.
-
Dip plate.
-
Heat vigorously (200°C+) until spots appear. Note: Fluorinated compounds often require higher temperatures to reduce the Molybdenum than standard organics.
Comparative Performance Data
The following data summarizes the detection limits (LOD) for a model fluorinated amide ester (Ethyl 4,4,4-trifluorobutanamidoacetate).
| Visualization Method | Sensitivity (LOD) | Selectivity | Stability of Spot |
| UV (254 nm) | > 50 µg (Poor) | None (unless conjugated) | N/A |
| Iodine Vapor | ~ 5–10 µg | Low (Lipophilic only) | Fades rapidly (Reversible) |
| KMnO | ~ 10–20 µg | Low (Oxidizable only) | Permanent (Brown) |
| Hydroxylamine / FeCl | < 1 µg | High (Esters/Lactones) | Permanent (Violet) |
| Cl | < 0.1 µg | Very High (N-H Amides) | Fades over hours |
References
-
Reach Devices. TLC Stains: Recipes and Protocols. Retrieved from [Link]
-
Chemistry LibreTexts. Visualizing TLC Plates. Retrieved from [Link]
-
EPFL (École Polytechnique Fédérale de Lausanne). TLC Visualization Reagents. Retrieved from [Link]
-
University of Liverpool. TLC Stains and Recipes. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
